2,2,2-Trifluoro-1-pyridin-2-ylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVJLWLTQVSWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548220 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107040-75-5 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,2,2-Trifluoro-1-pyridin-2-ylethanol" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
Abstract
This compound is a fluorinated heterocyclic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, which combines a chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a versatile pyridine ring, makes it a highly valuable chiral building block. The trifluoromethyl moiety can enhance properties such as metabolic stability, binding affinity, and lipophilicity of parent molecules, while the pyridine ring serves as a key pharmacophore and a coordinating ligand. This document provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Computational Properties
The fundamental properties of this compound are critical for its application in synthesis and drug design. The compound is typically available as a high-purity substance from various chemical suppliers.[1]
Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 107040-75-5 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1] |
| Boiling Point | 75-77 °C @ 2.5 mmHg | [2] |
| Purity (Typical) | ≥98% | [1] |
Computational Data
Computational models provide insights into the molecule's behavior in biological systems.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.6773 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis Methodologies
The synthesis of this compound can be approached with the goal of producing either a racemic mixture or a specific enantiomer. The most common strategy involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.
Caption: General two-step synthesis workflow for this compound.
Experimental Protocol 1: Racemic Synthesis
This protocol outlines the synthesis of racemic this compound via a two-step process involving ketone formation and subsequent achiral reduction.
Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
-
Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Dissolve 2-picoline (1.0 eq.) in the anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-picolyllithium.
-
Acylation: Add ethyl trifluoroacetate (1.2 eq.) dropwise to the suspension, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature slowly over 2 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.
Step B: Reduction to this compound
-
Setup: Dissolve the purified ketone from Step A (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Experimental Protocol 2: Chemoenzymatic Enantioselective Synthesis
This method provides access to enantiopure forms of the alcohol, which are often required for pharmaceutical applications.[4] It utilizes an enzyme for the key stereoselective reduction step.
Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
-
Follow the procedure outlined in Protocol 1, Step A .
Step B: Enantioselective Enzymatic Reduction
-
Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Reagents: Add the ketone substrate (1.0 eq.), a cofactor such as NADPH (or NADP⁺ with a glucose/glucose dehydrogenase system for cofactor regeneration), and the selected alcohol dehydrogenase (e.g., from Lactobacillus kefir).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC analysis. The reaction can take several hours to reach completion.
-
Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting enantiomerically enriched alcohol can be purified by column chromatography. Enantiomeric excess (ee) is determined using chiral HPLC. This method has been shown to yield products with high conversion and excellent enantioselectivity (95 to >99% ee).[4]
Applications in Research and Drug Development
The structural motifs within this compound make it a privileged scaffold in modern chemistry.
Caption: Key application areas for this compound.
Medicinal Chemistry Building Block
The pyridine ring is a common feature in many FDA-approved drugs.[5] The introduction of a trifluoromethyl group is a widely used strategy to block metabolic oxidation and tune the electronic properties of a drug candidate. Therefore, this molecule serves as an ideal starting point for synthesizing more complex molecules with potential therapeutic value.
Ion Channel Modulation: TRPV3 Antagonism
Derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. An antagonist can block the channel, preventing the influx of cations that leads to downstream signaling.
Caption: Mechanism of action for a TRPV3 antagonist derived from a pyridinyl methanol scaffold.
Ligands for Asymmetric Catalysis
Enantiopure heteroaromatic alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric metal catalysis.[4] These ligands can coordinate to a metal center, creating a chiral environment that directs a reaction to produce one enantiomer of a product preferentially. The development of tunable pyridine-aminophosphine ligands from similar scaffolds highlights this application.[7]
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, data for the isomeric 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol suggests that the compound should be handled with care. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. chemscene.com [chemscene.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,2,2-Trifluoro-1-pyridin-2-ylethanol (CAS No. 107040-75-5).[1][2] Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data generated from computational models, supplemented with general experimental protocols and comparative data from analogous structures. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR of this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-α (CHOH) | 5.1 - 5.3 | Quartet (q) | ~7 Hz |
| H-6 (Py) | 8.5 - 8.7 | Doublet (d) | ~5 Hz |
| H-4 (Py) | 7.8 - 8.0 | Triplet of doublets (td) | ~8 Hz, ~2 Hz |
| H-5 (Py) | 7.3 - 7.5 | Triplet (t) | ~6 Hz |
| H-3 (Py) | 7.6 - 7.8 | Doublet (d) | ~8 Hz |
| OH | Variable | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (Py) | 155 - 160 |
| C-6 (Py) | 148 - 150 |
| C-4 (Py) | 137 - 139 |
| C-5 (Py) | 123 - 125 |
| C-3 (Py) | 120 - 122 |
| C-α (CHOH) | 68 - 72 (quartet, J ≈ 30-35 Hz) |
| CF₃ | 123 - 127 (quartet, J ≈ 280-290 Hz) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| CF₃ | -75 to -80 | Doublet (d) | ~7 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are presented below.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N, C=C stretch (pyridine ring) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (alcohol) | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are listed below.
Table 5: Predicted Mass Spectrometry Data
| Fragment Ion | Predicted m/z | Relative Intensity |
| [M]⁺ (Molecular Ion) | 177 | Moderate |
| [M-H]⁺ | 176 | Low |
| [M-CF₃]⁺ | 108 | High |
| [C₅H₄N]⁺ (Pyridinium) | 78 | Moderate |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's clamp.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be acquired before the sample spectrum.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed with experimental data. The provided experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.
References
An In-depth Technical Guide to 2,2,2-Trifluoro-1-pyridin-2-ylethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and drug development. The document details its chemical structure, CAS number, and key physicochemical properties. A detailed experimental protocol for its asymmetric synthesis is presented, alongside a summary of its known applications as a chiral building block in the synthesis of pharmacologically active molecules. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Chemical Structure and Identification
This compound is a chiral alcohol featuring a pyridine ring linked to a trifluoroethanol moiety. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it an attractive synthon for modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Chemical Structure:
Molecular Formula: C₇H₆F₃NO[1][2]
Molecular Weight: 177.12 g/mol [1][2]
SMILES: C1=CC=NC(=C1)C(C(F)(F)F)O[1]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 107040-75-5 | [1][2] |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |
| LogP (calculated) | 1.6773 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not widely published. Researchers should expect to perform their own characterization upon synthesis.
Experimental Protocol: Asymmetric Synthesis
The enantioselective synthesis of chiral pyridine-based α-fluorinated secondary alcohols is of high importance for the development of new pharmaceuticals. A chemoenzymatic approach provides an efficient route to these valuable building blocks with high enantiomeric excess. The following protocol is based on a representative synthesis for this class of compounds and can be adapted for this compound.[3]
3.1. Synthesis of the Prochiral Ketone Precursor (2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one)
This step involves the acylation of a picoline derivative.
-
Materials: 2-Picoline, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi) solution (2.5 M in hexanes), Ethyl trifluoroacetate.
-
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve 2-picoline (1 equivalent) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (1.1 equivalents) to the cooled solution. The mixture will typically turn a deep red color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the suspension.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.
-
3.2. Enantioselective Reduction to this compound
This step utilizes an alcohol dehydrogenase for the stereospecific reduction of the ketone.
-
Materials: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one, Alcohol dehydrogenase from Lactobacillus kefir (LK-ADH), Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable recycling system (e.g., glucose/glucose dehydrogenase), Buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Procedure:
-
In a reaction vessel, dissolve the 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one in a minimal amount of a co-solvent (e.g., DMSO or isopropanol) and add it to the buffer solution.
-
Add the alcohol dehydrogenase and the NADPH cofactor (or the cofactor recycling system).
-
Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress of the reduction by a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the organic phase, concentrate it, and purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
This chemoenzymatic method has been shown to produce chiral alcohols with high yields and excellent enantioselectivities (95 to >99% ee).[3]
Applications in Drug Development and Medicinal Chemistry
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. Pyridine moieties are also prevalent in a vast number of pharmaceuticals due to their ability to form hydrogen bonds and participate in various biological interactions. The combination of these two structural features in this compound makes it a highly valuable chiral building block for the synthesis of novel drug candidates.
While specific drugs containing this exact fragment are not prominently disclosed in the public literature, the structural motif is highly relevant to several classes of therapeutic agents.
4.1. Logical Workflow for Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine ring is a common scaffold in many approved kinase inhibitors. The chiral trifluoroethanol side chain can be used to probe specific interactions within the kinase active site and improve drug-like properties.
Below is a logical workflow illustrating how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor.
This diagram illustrates a plausible synthetic route where the chiral alcohol is first activated and then coupled with a core heterocyclic structure known to bind to the hinge region of a kinase. Subsequent modifications can be made to optimize the compound's potency and selectivity.
4.2. Potential as a Precursor for Antiviral Agents
Pyridine-containing compounds have also shown significant promise as antiviral agents. The unique electronic properties of the trifluoromethyl group can influence interactions with viral enzymes or proteins.
Signaling Pathways and Experimental Workflows
Currently, there is no specific signaling pathway that has been publicly identified as being directly modulated by this compound itself. Its primary role in research and development is as a versatile building block. The experimental workflows involving this compound are therefore predominantly synthetic in nature, focusing on its incorporation into larger, more complex molecules.
The logical relationship for its use in a drug discovery program can be visualized as follows:
Caption: Drug discovery workflow utilizing the title compound.
This workflow highlights the journey of the compound from its synthesis and characterization to its use in generating and optimizing lead compounds for drug development.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a pyridine ring and a trifluoromethyl group offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The chemoenzymatic synthesis provides an efficient and highly stereoselective route to this important intermediate. Further exploration of its applications in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules is warranted and holds significant promise for the future of drug discovery.
References
The Synthetic Versatility of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and synthetic applications of 2,2,2-trifluoro-1-pyridin-2-ylethanol, a valuable building block in modern organic synthesis. The presence of a trifluoromethyl group imparts unique electronic properties and potential biological activity, making this scaffold attractive for the development of novel pharmaceuticals and agrochemicals. This document details key transformations including the synthesis of the parent alcohol, its oxidation to the corresponding ketone, and nucleophilic substitution reactions to introduce diverse functionalities. Furthermore, strategies for achieving high enantiopurity through kinetic resolution are discussed. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.
Introduction
The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile chiral building block that combines the unique features of a trifluoromethylcarbinol with the coordinating and activating properties of a pyridine ring. This guide explores the key synthetic transformations of this molecule, providing a practical resource for its utilization in complex molecule synthesis.
Synthesis of this compound
The primary route to racemic this compound is the reduction of the corresponding ketone, 2-(trifluoroacetyl)pyridine. For enantioselective synthesis, chemoenzymatic methods employing alcohol dehydrogenases have proven to be highly effective.
Chemoenzymatic Asymmetric Reduction
A straightforward two-step chemoenzymatic approach can be employed, starting from a picoline derivative to form the prochiral ketone, which is then stereoselectively reduced.[1]
Experimental Protocol: Chemoenzymatic Synthesis of (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol
Step 1: Synthesis of 2-(Trifluoroacetyl)pyridine
-
In a dry Schlenk flask under an argon atmosphere, dissolve 2-picoline (1.0 eq.) in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add ethyl trifluoroacetate (1.5 eq.) dropwise and stir the mixture for an additional 30 minutes at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-(trifluoroacetyl)pyridine.
Step 2: Enzymatic Reduction to (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol
-
Prepare a 33 mM phosphate buffer (pH 7.0) containing 1 mM MgCl₂.
-
To this buffer, add 2-(trifluoroacetyl)pyridine (0.15 M), NADP⁺ (0.5 mM), and isopropanol (2.25 M) for cofactor regeneration.
-
Initiate the reaction by adding the alcohol dehydrogenase from Lactobacillus kefir (1.0 mg/mL).
-
Stir the reaction mixture vigorously at 30 °C for 48 hours, monitoring the progress by TLC.
-
Upon completion, extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 2-(Trifluoroacetyl)pyridine | (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | >95% | >99% | [1] |
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound is the primary site of reactivity, allowing for oxidation to the corresponding ketone and nucleophilic substitution to introduce a variety of functional groups.
Oxidation to 2-(Trifluoroacetyl)pyridine
The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. Due to the electron-withdrawing nature of the trifluoromethyl group, which can make oxidation more challenging than for non-fluorinated analogues, robust oxidation methods are required. The Dess-Martin periodinane (DMP) oxidation offers a mild and selective method for this purpose.[2][3]
Experimental Protocol: Dess-Martin Oxidation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Starting Material | Product | Reagent | Yield | Reference |
| This compound | 2-(Trifluoroacetyl)pyridine | Dess-Martin Periodinane | High | [2][3] |
Nucleophilic Substitution via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols to a wide range of functional groups with inversion of configuration.[4] This is particularly useful for synthesizing chiral amines, azides, and other derivatives from enantiomerically enriched this compound.[3][5][6]
Experimental Protocol: Mitsunobu Reaction with Phthalimide
-
To a solution of (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the (S)-N-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)phthalimide.
| Alcohol | Nucleophile | Product | Yield | Stereochemistry | Reference |
| (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Phthalimide | (S)-N-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)phthalimide | Good | Inversion | [3][5][6] |
| (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Hydrazoic Acid (generated in situ from NaN₃ and an acid) | (S)-2-(1-Azido-2,2,2-trifluoroethyl)pyridine | Good | Inversion | [3] |
Enantioselective Transformations
Access to enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Besides asymmetric synthesis, kinetic resolution of the racemic alcohol is a widely used strategy.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution using lipases is a highly efficient method for separating enantiomers of chiral alcohols.[7] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 eq.).
-
Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Shake the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Separate the unreacted alcohol and the ester by flash column chromatography.
| Substrate | Enzyme | Acyl Donor | Products | Conversion | Enantiomeric Excess (ee) | Reference |
| (±)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Candida antarctica Lipase B | Vinyl Acetate | (S)-2,2,2-Trifluoro-1-pyridin-2-ylethanol and (R)-acetate | ~50% | >99% for both | [7] |
Logical and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.
References
- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol [smolecule.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,2,2-Trifluoro-1-pyridin-2-ylethanol as a Chiral Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral fluorinated compounds have garnered significant attention in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by the fluorine atom. Among these, enantiomerically pure 2,2,2-trifluoro-1-pyridin-2-ylethanol stands out as a versatile chiral building block. Its structure, featuring a trifluoromethyl group, a hydroxyl moiety, and a coordinating pyridine ring at a stereogenic center, offers a trifecta of functionalities that are highly valuable in the synthesis of complex molecules, particularly in the realm of drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the chiral alcohol and pyridine functionalities serve as key handles for asymmetric transformations and as crucial binding motifs for biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a chiral building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Solid |
| CAS Number | 107040-75-5 |
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of the racemic mixture. Both chemoenzymatic methods have proven to be highly effective.
Chemoenzymatic Asymmetric Synthesis via Ketone Reduction
A highly efficient and stereoselective method for the synthesis of chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoroacetylpyridine. This biotransformation is effectively catalyzed by alcohol dehydrogenases (ADHs).
A study has demonstrated the successful use of the alcohol dehydrogenase from Lactobacillus kefir for the asymmetric reduction of various α-halogenated ketones, including fluorinated pyridyl ketones, with excellent enantioselectivity and high yields.[1]
Quantitative Data for Asymmetric Ketone Reduction
| Enzyme Source | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Lactobacillus kefir ADH | 2,2,2-Trifluoroacetylpyridine | 95% to >99% | Up to 98% | [1] |
Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetylpyridine
Materials:
-
2,2,2-Trifluoroacetylpyridine
-
Alcohol dehydrogenase from Lactobacillus kefir (or whole cells)
-
Isopropanol (as a co-substrate for cofactor regeneration)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing isopropanol (e.g., 10% v/v).
-
Add NADP⁺ to a final concentration of approximately 1 mM.
-
Dissolve 2,2,2-trifluoroacetylpyridine in the buffered solution to a desired concentration (e.g., 10-50 mM).
-
Initiate the reaction by adding the alcohol dehydrogenase from Lactobacillus kefir. If using whole cells, they should be pre-cultured and harvested.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by techniques such as chiral HPLC or GC.
-
Once the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product, chiral this compound, with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Workflow for Asymmetric Synthesis
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic this compound is another powerful enzymatic method to obtain the enantiopure forms. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose due to their high enantioselectivity in the acylation of chiral alcohols. In this process, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Similar Alcohols
| Enzyme | Substrate | Acylating Agent | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase | 1-(2-pyridyl)ethanols | Vinyl acetate | >95% (for both alcohol and acetate) | General knowledge from related literature |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a stirred solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acylating agent (0.5-0.6 equivalents for theoretical 50% conversion).
-
Add the immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
The reaction is stirred at a controlled temperature (e.g., room temperature to 40°C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The reaction mixture, now containing one enantiomer of the alcohol and the other enantiomer as an ester, is concentrated.
-
The unreacted alcohol and the formed ester can be separated by column chromatography.
-
The ester can be subsequently hydrolyzed (e.g., using a base like sodium hydroxide or an acid) to afford the other enantiomer of the alcohol.
Logical Relationship in Kinetic Resolution
Applications in Drug Development
The unique structural features of chiral this compound make it a highly attractive building block in the design and synthesis of novel therapeutic agents. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs.[2]
Synthesis of Chiral Ligands for Asymmetric Catalysis
Enantiopure this compound can be utilized as a precursor for the synthesis of novel chiral ligands. The pyridine nitrogen and the hydroxyl group can coordinate to metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Incorporation into Bioactive Molecules
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly improve the pharmacological profile of a drug candidate by enhancing its metabolic stability, lipophilicity, and binding affinity. The pyridine ring can participate in crucial hydrogen bonding and π-stacking interactions with biological targets.
While specific drugs containing the this compound moiety are not yet prevalent in the market, research into trifluoromethyl-substituted pyridine derivatives has shown significant promise in various therapeutic areas. For instance, derivatives of 2-(trifluoromethyl)pyridines have been investigated as potent inverse agonists targeting PqsR, a key virulence factor in the pathogenic bacterium Pseudomonas aeruginosa.[3] Other studies have explored indolyl-pyridinyl-propenones with trifluoromethyl substitutions for their potent microtubule disruption activity in cancer cells.[4]
Potential Signaling Pathway Involvement
Given the diverse biological activities of pyridine-containing compounds, molecules derived from this chiral building block could potentially modulate a wide range of signaling pathways. The specific pathway would be determined by the overall structure of the final molecule.
Hypothetical Drug Discovery Workflow
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. The availability of efficient chemoenzymatic methods for its enantioselective synthesis and resolution provides a solid foundation for its broader application. The trifluoromethyl group, chiral center, hydroxyl functionality, and pyridine ring offer a unique combination of properties that can be exploited to create novel chiral ligands and to develop new therapeutic agents with improved pharmacological profiles. As the demand for more effective and safer drugs continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.
References
- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Physical and chemical properties of "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-pyridin-2-ylethanol is a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential biological relevance of this compound.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for several properties remains to be published in the peer-reviewed literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| CAS Number | 107040-75-5 | [1] |
| Appearance | Yellow to colorless oil | [2] |
| Boiling Point | 75-77 °C at 2.5 mmHg | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Refractive Index | Not available | [2] |
| Solubility | Not available | [2] |
| pKa | Not available | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Computational |
| logP | 1.6773 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Rotatable Bonds | 1 | Computational |
Synthesis and Experimental Protocols
A plausible synthetic route is the reaction of 2-pyridinecarboxaldehyde with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Hypothetical Experimental Protocol for Synthesis:
-
Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. An oven-dried, round-bottom flask equipped with a magnetic stir bar is charged with 2-pyridinecarboxaldehyde and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Trifluoromethyltrimethylsilane (TMSCF₃) is then added, followed by the slow, dropwise addition of a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
References
Commercial Availability and Synthetic Routes for Enantiopure 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure 2,2,2-Trifluoro-1-pyridin-2-ylethanol is a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The presence of both a trifluoromethyl group and a pyridine ring can impart unique physicochemical properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4] This technical guide provides a comprehensive overview of the commercial availability of enantiopure this compound, along with detailed experimental approaches for its synthesis and resolution.
Commercial Availability
Both the racemic and enantiopure forms of this compound are commercially available from various suppliers. The (R)-enantiomer is more commonly listed than the (S)-enantiomer. While most suppliers guarantee a purity of ≥97-98%, the enantiomeric excess (ee%) is not always explicitly stated and may require inquiry for a specific batch's Certificate of Analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Description | CAS Number | Purity |
| Dana Bioscience | (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | 80483-84-7 | Not specified |
| ChemScene | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | ≥98%[5] |
| Sigma-Aldrich | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | Not specified |
| BLDpharm | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol (racemic) | 107040-75-5 | Not specified |
| Hoffman Fine Chemicals | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | Not specified |
| Vulcanchem | This compound (racemic) | 107040-75-5 | Not specified |
| Ambeed, Inc. | (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | 80483-84-7 | Not specified |
Table 2: Physicochemical Properties of this compound (Racemic)
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5][6] |
| Boiling Point | 75-77 °C at 2.5 mmHg | |
| Purity | ≥98% | |
| Appearance | Liquid | |
| Storage Temperature | 4°C | [5] |
Synthetic and Resolution Methodologies
The preparation of enantiopure this compound can be achieved through two primary strategies: asymmetric synthesis from the corresponding prochiral ketone or kinetic resolution of the racemic alcohol.
Asymmetric Reduction of 2-(Trifluoroacetyl)pyridine
A highly effective method for obtaining enantiopure pyridyl alcohols is the asymmetric reduction of the corresponding ketone, 2-(trifluoroacetyl)pyridine. This can be accomplished using chiral catalysts, such as those based on ruthenium, rhodium, or iridium.[7]
Representative Experimental Protocol (Adapted from similar reductions):
-
Catalyst Preparation: In a glovebox, a chiral ligand (e.g., a chiral diphosphine) and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g., THF) and stirred to form the active catalyst.
-
Reduction Reaction: The substrate, 2-(trifluoroacetyl)pyridine, is dissolved in a suitable solvent (e.g., methanol or isopropanol) in a high-pressure reactor. The catalyst solution is then added.
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas (or a hydrogen donor like isopropanol is used for transfer hydrogenation). The reaction is stirred at a specific temperature and pressure until completion, monitored by TLC or GC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiopure alcohol.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution using lipases is a green and efficient method for separating enantiomers of racemic alcohols.[8][9][10] This method relies on the differential rate of acylation of the two enantiomers by the enzyme.
Representative Experimental Protocol (Adapted from similar resolutions): [11][12]
-
Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether or hexane). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added to the solution.
-
Enzymatic Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is removed by filtration. The filtrate, containing the unreacted (S)-alcohol and the acylated (R)-acetate, is concentrated. The two components are then separated by column chromatography.
-
Hydrolysis (optional): The separated (R)-acetate can be hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to afford the (R)-alcohol.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized or purchased alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14]
General Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. For basic compounds like pyridines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is commonly used.
Application as a Chiral Building Block
The primary application of enantiopure this compound is as a versatile chiral building block for the synthesis of more complex, high-value molecules. Its trifluoromethyl and pyridyl moieties are often incorporated into compounds with potential biological activity.[1][4][15]
Conclusion
Enantiopure this compound is a commercially available and synthetically accessible chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its synthesis can be achieved through established methods of asymmetric reduction or enzymatic kinetic resolution. This guide provides the foundational knowledge for researchers and drug development professionals to source, synthesize, and utilize this valuable chiral intermediate in their research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound (107040-75-5) for sale [vulcanchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. jocpr.com [jocpr.com]
- 9. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. mdpi.com [mdpi.com]
- 12. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, a representative synthesis protocol, and the potential role of 2,2,2-Trifluoro-1-pyridin-2-ylethanol in drug development. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, leveraging the unique properties of both the pyridine ring and the trifluoroethanol moiety.
Core Compound Data
The fundamental molecular and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| CAS Number | 107040-75-5 | [1][2] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | 75-77 °C at 2.5 mmHg | [2] |
| SMILES | C1=CC=NC(=C1)C(C(F)(F)F)O | [1] |
Representative Synthesis Protocol
Reaction Scheme:
2-Pyridinecarboxaldehyde + (Trifluoromethyl)trimethylsilane (TMSCF₃) → this compound
Materials:
-
2-Pyridinecarboxaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with 2-pyridinecarboxaldehyde and anhydrous THF under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagents: (Trifluoromethyl)trimethylsilane (TMSCF₃) is added to the stirred solution. Subsequently, a catalytic amount of TBAF (as a solution in THF) is added dropwise via the dropping funnel over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization:
The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Role in Drug Discovery and Development
Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a key building block for introducing these favorable properties into potential drug candidates.
The logical workflow for utilizing this compound in a drug discovery program is illustrated below.
Caption: Drug discovery and development workflow.
This diagram illustrates the progression from a starting chemical entity, such as this compound, through various stages of research and development, culminating in a potential new therapeutic agent. The compound's utility lies in the initial "Discovery & Preclinical Phase," where it is used to generate a library of diverse molecules for screening against biological targets. Successful "hits" from this screening are then optimized to produce "lead" compounds that undergo extensive preclinical and clinical evaluation.
References
An In-depth Technical Guide to Trifluoromethylated Pyridyl Alcohols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored moiety. When appended to a pyridine ring, the trifluoromethyl group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen. These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.[1][2] Trifluoromethylated pyridyl alcohols, a subset of this class, represent a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of trifluoromethylated pyridyl alcohols, with a focus on their application as kinase inhibitors in the context of cancer drug discovery.
Synthesis of Trifluoromethylated Pyridyl Alcohols
The synthesis of trifluoromethylated pyridyl alcohols can be broadly approached in two ways: introduction of the trifluoromethyl group onto a pre-existing pyridyl alcohol scaffold, or construction of the trifluoromethylated pyridine ring followed by formation of the alcohol. A common and effective method for the latter approach involves the nucleophilic addition of a trifluoromethyl group to a pyridyl ketone precursor.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis and evaluation of trifluoromethylated pyridyl alcohols.
A key transformation in this sequence is the nucleophilic trifluoromethylation of a pyridyl ketone. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and efficient source of the trifluoromethyl nucleophile.[3]
Biological Activity of Trifluoromethylated Pyridyl Alcohols as Kinase Inhibitors
Trifluoromethylated pyridyl alcohols have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[4][5] The trifluoromethylpyridyl moiety can effectively target the ATP-binding pocket of kinases, with the alcohol group often forming key hydrogen bond interactions.
The RAS-RAF-MEK-ERK Signaling Pathway
A prominent target for trifluoromethylated pyridyl-containing compounds is the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that controls cell proliferation, differentiation, and survival.[6] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in many cancers.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a key target in cancer therapy.
Quantitative Activity Data
The following table summarizes the in vitro inhibitory activity of several trifluoromethylpyridyl-containing kinase inhibitors against key kinases in the RAS-RAF-MEK-ERK pathway.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridopyridazinone | BRAF | 5.8 | [6] |
| Pyridopyridazinone | CRAF | 15 | [6] |
| Type II RAF Inhibitor | BRAFV600E | 0.6 | [7] |
| Type II RAF Inhibitor | CRAF | 5.0 | [7] |
| Pan-RAF Inhibitor | BRAFV600E | 5.8 | [7] |
| Pan-RAF Inhibitor | BRAFWT | 9.1 | [7] |
| Pan-RAF Inhibitor | CRAFWT | 15 | [7] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [8] |
Experimental Protocols
General Procedure for the Synthesis of a Trifluoromethyl Pyridyl Alcohol
The following is a representative, generalized protocol for the synthesis of a trifluoromethyl pyridyl alcohol via nucleophilic trifluoromethylation of a pyridyl ketone.
Materials:
-
Pyridyl ketone precursor
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) as a catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, ethyl acetate, magnesium sulfate, silica gel)
Procedure:
-
To a solution of the pyridyl ketone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the fluoride catalyst (e.g., TBAF or CsF).
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridyl alcohol.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[9]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.
Materials:
-
Test compounds (e.g., trifluoromethylated pyridyl alcohols) dissolved in DMSO
-
Kinase enzyme of interest (e.g., BRAF, MEK1)
-
Kinase substrate (specific peptide or protein)
-
Assay buffer
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only (vehicle) control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the specific substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Include "no kinase" control wells.
-
Incubation: Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate at room temperature for approximately 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Conclusion
Trifluoromethylated pyridyl alcohols are a valuable class of compounds in drug discovery, demonstrating significant potential as potent and selective inhibitors of key cellular targets, particularly protein kinases. Their synthesis, while requiring specialized reagents, is well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of the role of kinases in disease continues to grow, it is anticipated that trifluoromethylated pyridyl alcohols will remain a critical scaffold in the development of next-generation targeted therapies.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel small molecule Raf kinase inhibitors for targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability and storage conditions for "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
An In-depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic compound of interest in pharmaceutical research and development due to its unique structural motifs: a pyridine ring and a trifluoromethyl-substituted alcohol. The incorporation of fluorine, particularly the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound. Due to the limited publicly available stability data for this specific molecule, this document also extrapolates best practices from data on similar fluorinated pharmaceutical intermediates and pyridine derivatives. It outlines potential degradation pathways, proposes experimental protocols for stability testing, and offers guidelines for safe handling and storage.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided below.
| Property | Value |
| CAS Number | 107040-75-5 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Purity (Typical) | ≥98% |
| Boiling Point | 75-77 °C at 2.5 mmHg |
Stability Profile and Potential Degradation Pathways
There is a notable absence of specific, publicly available forced degradation studies for this compound. However, based on its chemical structure, several potential degradation pathways can be anticipated under stress conditions such as heat, light, oxidation, and hydrolysis across a range of pH values.[3][4]
The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bond, which generally confers metabolic and chemical robustness.[2] The primary points of lability in the molecule are likely the alcohol functional group and the pyridine ring.
Potential Degradation Pathways Include:
-
Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one. The nitrogen atom in the pyridine ring could also be oxidized to form an N-oxide.
-
Dehydration: Under acidic conditions and heat, elimination of water could potentially occur, although this is less common for such alcohols.
-
Photochemical Degradation: Pyridine and its derivatives can be susceptible to photochemical transformations.[5] Exposure to UV light may induce degradation.
-
Extreme pH: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation.
Below is a diagram illustrating a potential oxidative degradation pathway.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral trifluoromethylated alcohols are crucial building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The title compound, 2,2,2-Trifluoro-1-pyridin-2-ylethanol, is a valuable synthon for the preparation of more complex biologically active molecules. This document provides detailed protocols for the enantioselective synthesis of this alcohol, focusing on the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.
The primary method detailed is the Noyori-Ikariya asymmetric transfer hydrogenation, which is renowned for its high efficiency and enantioselectivity in the reduction of a wide range of ketones, including heteroaromatic and fluorinated substrates.[1][2][3][4] The use of ruthenium catalysts bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in the presence of a hydrogen donor like a formic acid/triethylamine mixture, provides a reliable route to the desired chiral alcohol.[1][4][5]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric transfer hydrogenation of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one using a Noyori-type catalyst. The data is based on typical results obtained for analogous heteroaromatic and trifluoromethyl ketones.
| Entry | Catalyst (mol%) | Ligand | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | RuCl(p-cymene)[(S,S)-TsDPEN] (1.0) | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | DMF | 40 | 24 | >95 | >98 |
| 2 | RuCl(mesitylene)[(R,R)-TsDPEN] (1.0) | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 25 | 48 | >95 | >98 |
| 3 | [RuCl₂(p-cymene)]₂ (0.5) + (S,S)-TsDPEN (1.1) | (S,S)-TsDPEN | HCOONa / H₂O | H₂O | 40 | 12 | >90 | >97 |
Experimental Protocols
Method 1: Asymmetric Transfer Hydrogenation using RuCl(p-cymene)[(S,S)-TsDPEN] in Formic Acid/Triethylamine
This protocol describes the enantioselective reduction of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one to (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol. For the synthesis of the (S)-enantiomer, the corresponding (R,R)-TsDPEN catalyst should be used.
Materials:
-
2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one
-
RuCl(p-cymene)[(S,S)-TsDPEN]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Hydrogen Source: In a fume hood, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding triethylamine (2 equivalents) to formic acid (5 equivalents) with cooling in an ice bath.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one (1.0 mmol, 1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 0.01 equiv).
-
Addition of Solvent and Reagents: Add anhydrous DMF (5 mL) to the flask, followed by the freshly prepared formic acid/triethylamine mixture (1.0 mL).
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Caption: Reaction pathway for the enantioselective synthesis.
Caption: Step-by-step experimental workflow.
References
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric reduction of 2,2,2-trifluoroacetylpyridine to produce "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. Among these, 2,2,2-Trifluoro-1-pyridin-2-ylethanol is a valuable chiral building block due to the presence of both a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a pyridine moiety, a common pharmacophore. This document provides detailed application notes and experimental protocols for the asymmetric reduction of 2,2,2-trifluoroacetylpyridine to produce this compound with high enantiopurity. The primary methods discussed are the Corey-Bakshi-Shibata (CBS) reduction and transition-metal-catalyzed asymmetric hydrogenation, which are reliable and widely used techniques for the synthesis of chiral alcohols.[1][2]
Core Concepts and Methodologies
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The key to achieving high enantioselectivity lies in the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of the ketone.
1. Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline.[3] The catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, organized transition state that directs the hydride transfer to one face of the ketone, resulting in a high degree of enantioselectivity.[4][5] The CBS reduction is known for its predictability, broad substrate scope, and typically high enantiomeric excesses (ee).[4]
2. Asymmetric Hydrogenation: This technique utilizes transition metal complexes with chiral ligands to catalyze the addition of hydrogen across the carbonyl double bond. Ruthenium complexes with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the asymmetric hydrogenation of ketones.[6] The chiral ligand creates a chiral environment around the metal center, which in turn controls the stereochemical outcome of the reduction.[7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the asymmetric reduction of trifluoromethyl ketones, providing a comparative overview of the expected performance for the reduction of 2,2,2-trifluoroacetylpyridine.
| Catalyst System | Chiral Ligand/Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | -78 to -40 | High | >95 | [4][5] |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (100 atm) | Methanol | 23 | High | >95 | [7] |
| Microbial Reduction | Candida maris (IFO10003) | Glucose | Water/Buffer | RT | 99 | 97 (for an acetylpyridine derivative) | [8] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2,2,2-Trifluoroacetylpyridine via CBS Reduction
This protocol is a representative procedure based on the well-established Corey-Bakshi-Shibata reduction methodology.[5]
Materials:
-
2,2,2-Trifluoroacetylpyridine
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 2,2,2-trifluoroacetylpyridine (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 2,2,2-trifluoroacetylpyridine to the catalyst mixture at -78 °C dropwise over 30 minutes.
-
After the addition is complete, add an additional portion of borane-tetrahydrofuran complex (1.0 eq, 1 M in THF) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -40 °C over 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol at -40 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 N HCl.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of 2,2,2-Trifluoroacetylpyridine using a Ru-BINAP Catalyst
This protocol is a representative procedure based on the Noyori asymmetric hydrogenation.[7]
Materials:
-
2,2,2-Trifluoroacetylpyridine
-
[RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-BINAP precursor)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mol%).
-
Add a solution of 2,2,2-trifluoroacetylpyridine (1.0 eq) in degassed methanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 100 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, to increase reaction rate) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric reduction.
Caption: Mechanism of the CBS reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2,2-Trifluoro-1-pyridin-2-ylethanol in Chiral Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral building block, (R)- or (S)-2,2,2-Trifluoro-1-pyridin-2-ylethanol, in the synthesis of novel chiral ligands for asymmetric catalysis. This versatile fluorinated pyridyl alcohol serves as a valuable precursor for a range of ligands, finding potential applications in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug discovery and development.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Pyridine-containing chiral ligands are of particular interest due to the ability of the pyridine nitrogen to coordinate with a wide variety of metal centers, influencing the steric and electronic environment of the catalytic site. The introduction of a trifluoromethyl group, as present in 2,2,2-Trifluoro-1-pyridin-2-ylethanol, can further enhance ligand properties by modulating acidity, lipophilicity, and metabolic stability of the resulting metal complexes.
This document outlines a representative protocol for the synthesis of a novel chiral phosphine ligand from this compound and its application in a model asymmetric reaction.
Synthesis of (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol
A reliable method for the synthesis of the chiral starting material is a chemoenzymatic approach. This involves the enantioselective reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one, using an alcohol dehydrogenase. This method is capable of producing the chiral alcohol with high enantiomeric excess and in good yield.
Representative Application: Synthesis of a Chiral Pyridyl Phosphine Ligand
This section details a hypothetical, yet chemically sound, two-step protocol for the synthesis of a chiral phosphine ligand, (R)-((2-(1,1,1-trifluoro-2-hydroxyethyl)pyridin-3-yl)methyl)diphenylphosphine, from (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol. The synthesis involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a phosphide.
Experimental Workflow for Ligand Synthesis
Catalytic Applications of 2,2,2-Trifluoro-1-pyridin-2-ylethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of 2,2,2-Trifluoro-1-pyridin-2-ylethanol presents a promising platform for the development of novel ligands for asymmetric catalysis. The combination of a coordinating pyridine nitrogen atom, a chiral hydroxyl group, and the electron-withdrawing trifluoromethyl group offers unique stereoelectronic properties. While direct catalytic applications of the parent alcohol are not extensively documented, its derivatives, particularly amino alcohols and phosphines, are poised to be effective in a range of enantioselective transformations. This document provides detailed application notes and protocols for the potential use of these derivatives in two key catalytic reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The presented data and protocols are based on analogous systems and serve as a guide for exploring the catalytic potential of this compound derivatives.
Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohol ligands are highly effective in catalyzing this transformation with high enantioselectivity. A derivative of this compound, such as (1R,2S)-2-amino-1-(pyridin-2-yl)-2,2,2-trifluoroethanol, is a strong candidate for this reaction.
General Workflow
Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.
Quantitative Data: Representative Performance of Analogous Chiral Amino Alcohol Ligands
The following table summarizes the typical performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to a variety of aldehydes. It is anticipated that derivatives of this compound would achieve comparable results.
| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 5 | >95 | 98 | (S) |
| 2 | 4-Chlorobenzaldehyde | 5 | >95 | 97 | (S) |
| 3 | 4-Methoxybenzaldehyde | 5 | 94 | 96 | (S) |
| 4 | 2-Naphthaldehyde | 5 | 92 | >99 | (S) |
| 5 | Cinnamaldehyde | 10 | 85 | 92 | (S) |
| 6 | Cyclohexanecarboxaldehyde | 10 | 88 | 90 | (S) |
Experimental Protocol
Materials:
-
Chiral amino alcohol ligand derived from this compound (e.g., 5 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Application Note 2: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, often utilizing isopropanol as a safe and readily available hydrogen source. Ruthenium and Rhodium complexes with chiral ligands are highly effective for this transformation. A phosphine or amino alcohol derivative of this compound could serve as an efficient ligand in such a system.
Reaction Mechanism Pathway
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Quantitative Data: Representative Performance of Analogous Chiral Ligands in ATH of Ketones
The following table illustrates the typical performance of Ru- and Rh-based catalysts with chiral pyridyl amino alcohol or phosphine ligands in the ATH of various ketones.
| Entry | Ketone | Catalyst (M-L) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(L)]₂ | 200:1 | 99 | 98 (R) |
| 2 | 1-Indanone | [RuCl₂(L)]₂ | 200:1 | >99 | 97 (R) |
| 3 | 1-Tetralone | [RhCl₂(L)]₂ | 500:1 | 98 | 99 (S) |
| 4 | Benzylacetone | [RuCl₂(L)]₂ | 200:1 | 95 | 96 (R) |
| 5 | 2-Chloroacetophenone | [RhCl₂(L)]₂ | 500:1 | 96 | >99 (R) |
| 6 | Propiophenone | [RuCl₂(L*)]₂ | 200:1 | 97 | 95 (R) |
S/C = Substrate to Catalyst ratio
Experimental Protocol
Materials:
-
[RuCl₂(p-cymene)]₂ or a similar metal precursor
-
Chiral ligand derived from this compound
-
Ketone (1.0 mmol)
-
Isopropanol (anhydrous)
-
Potassium hydroxide or another suitable base
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0025 mmol) and the chiral ligand (0.0055 mmol) in anhydrous isopropanol (2 mL).
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
In a separate flask, prepare a solution of the ketone (1.0 mmol) in isopropanol (3 mL).
-
Add the ketone solution to the catalyst mixture.
-
Initiate the reaction by adding a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) for the required time (typically 1-12 hours), monitoring by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
Derivatives of this compound hold significant potential as a new class of chiral ligands for asymmetric catalysis. Their unique electronic and steric properties make them attractive candidates for a variety of enantioselective transformations. The protocols and data presented here for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones, based on analogous successful ligand systems, provide a solid foundation for researchers to begin exploring the catalytic utility of this promising scaffold. Further research into the synthesis of various amino alcohol, phosphine, and other derivatives of this compound and their application in a broader range of catalytic reactions is highly encouraged.
Application Notes & Protocols: 2,2,2-Trifluoro-1-pyridin-2-ylethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance and practical applications of the fluorinated building block, 2,2,2-Trifluoro-1-pyridin-2-ylethanol, in the field of medicinal chemistry. The inclusion of a trifluoromethyl group and a pyridine ring offers unique physicochemical properties that are highly advantageous in drug design and development.
Introduction to a Privileged Scaffold
This compound is a heterocyclic alcohol that has garnered significant attention as a versatile building block in the synthesis of novel therapeutic agents. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is known to enhance several key properties of drug candidates. These enhancements include increased metabolic stability by blocking sites of oxidative metabolism, improved lipophilicity which can aid in cell membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.[1][2] The pyridine ring, a common motif in many pharmaceuticals, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with protein targets and can improve the aqueous solubility of a molecule.
The combination of these two moieties in this compound makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors, and potential antiviral and anticancer agents.
Application in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.
One notable application is in the development of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is a promising therapeutic target. Derivatives of pyridin-2-yl ureas have been synthesized and shown to exhibit potent inhibition of ASK1.
Quantitative Data: ASK1 Inhibition by Pyridin-2-yl Urea Derivatives
| Compound | Target | IC50 (nM) |
| Compound 2 (Indoline ring) | ASK1 | 1.55 ± 0.27 |
| Compound 4 (Indoline ring) | ASK1 | 45.27 ± 4.82 |
| Compound 6 | ASK1 | 2.92 ± 0.28 |
| Selonsertib (Clinical Inhibitor) | ASK1 | Comparable to Compound 2 |
The data indicates that subtle structural modifications to the pyridin-2-yl urea scaffold can significantly impact inhibitory potency, with compound 2 demonstrating nanomolar efficacy comparable to a known clinical inhibitor.[3]
Experimental Protocols
General Synthesis of Pyridin-2-yl Urea Derivatives
This protocol outlines a general synthetic route for the preparation of pyridin-2-yl urea inhibitors targeting ASK1, adapted from methodologies described in the literature.[3]
Step 1: Synthesis of a Key Intermediate (Illustrative)
A common starting point involves the reaction of 2-aminopyridine with a suitable isocyanate to form the urea linkage. The this compound moiety can be introduced at various stages, either as part of the initial building blocks or through subsequent modification of the pyridine ring.
Materials:
-
2-Aminopyridine derivative
-
Substituted isocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 2-aminopyridine derivative in the anhydrous solvent under an inert atmosphere.
-
Add the substituted isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired pyridin-2-yl urea derivative.
Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as ASK1.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human ASK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the recombinant ASK1 enzyme, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Synthetic and Signaling Pathways
To further illustrate the utility of this compound and its derivatives, the following diagrams depict a generalized synthetic workflow and a simplified signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Reduction of 2-Acylpyridines
These application notes provide researchers, scientists, and drug development professionals with detailed experimental protocols for the reduction of 2-acylpyridines to their corresponding alcohols. The methodologies outlined below cover asymmetric transfer hydrogenation, sodium borohydride reduction, and Corey-Bakshi-Shibata (CBS) reduction, offering a range of options for achieving desired stereoselectivity and yield.
Introduction
The reduction of 2-acylpyridines is a critical transformation in organic synthesis, yielding valuable chiral pyridyl alcohols. These products are significant building blocks in the development of pharmaceuticals and fine chemicals, and they can serve as intermediates for chiral ligands. The selection of an appropriate reduction method is contingent on the desired outcome, specifically concerning stereoselectivity, and the substrate's nature. This document details three robust methods for this conversion, complete with quantitative data and step-by-step protocols.
Data Presentation
The following tables summarize the quantitative data for the reduction of various 2-acylpyridines using the described methods.
Table 1: Asymmetric Transfer Hydrogenation of 2-Acylpyridines
| Substrate | Catalyst (mol%) | H-Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Acetylpyridine | RuCl--INVALID-LINK-- (0.1) | HCOOH/NEt₃ | 27 | 48 | ~100 | 95 (S) |
| 2-Acetyl-6-methylpyridine | RuCl--INVALID-LINK-- (0.1) | HCOOH/NEt₃ | 27 | 48 | ~100 | 97 (S) |
| 2-Benzoylpyridine | RuCl--INVALID-LINK-- (0.1) | HCOOH/NEt₃ | 27 | 48 | ~100 | 91 (S) |
| 2,6-Diacetylpyridine | RuCl--INVALID-LINK-- (0.2) | HCOOH/NEt₃ | 27 | 48 | 91 | >99 (S,S) |
Data sourced from a study on asymmetric transfer hydrogenation of pyridyl ketones.
Table 2: Sodium Borohydride Reduction of a Pyridyl Ketone
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridyl Ketone | NaBH₄ | Methanol | 0 | 2 | Not Specified |
This is a general protocol; yield is dependent on the specific substrate and workup procedure.[1]
Table 3: Biocatalytic Reduction of α-Halogenated 2-Acylpyridine Derivatives
| Substrate | Biocatalyst | Yield (%) | ee (%) |
| 2-(2-Oxopropyl)pyridine | evo-1.1.270 | 98 | >99 |
| 2-(1-Fluoro-2-oxopropyl)pyridine | evo-1.1.270 | 95 | >99 |
| 2-(1,1-Difluoro-2-oxopropyl)pyridine | evo-1.1.270 | 85 | >99 |
Data from an investigation into the substrate range of an (R)-selective alcohol dehydrogenase.[2]
Experimental Protocols
Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
This protocol describes the enantioselective reduction of 2-acetylpyridine to (S)-1-(2-pyridyl)ethanol using a chiral Ruthenium(II) catalyst.
Materials:
-
2-Acetylpyridine
-
RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-acetylpyridine and the Ru(II) catalyst in the anhydrous solvent. The substrate-to-catalyst molar ratio should be between 200 and 1000.
-
Prepare a mixture of formic acid and triethylamine. A typical molar ratio of 2-acetylpyridine:HCOOH:NEt₃ is 1:4.3:2.5.
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Stir the reaction mixture at 27°C for 48 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (S)-1-(2-pyridyl)ethanol.
Sodium Borohydride Reduction of a Pyridyl Ketone
This protocol provides a general method for the reduction of a pyridyl ketone to the corresponding alcohol using sodium borohydride.[1]
Materials:
-
Pyridyl Ketone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the pyridyl ketone (e.g., 10.0 g) in methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.9 g) portion-wise to the stirred solution.
-
Continue stirring the mixture at 0°C for 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude alcohol product.
-
Further purification can be achieved by recrystallization or column chromatography.
Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone
This method is a highly enantioselective procedure for the reduction of prochiral ketones to secondary alcohols.[3][4][5]
Materials:
-
Prochiral 2-acylpyridine
-
(R)- or (S)-CBS oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CBS catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78°C or 0°C).
-
Slowly add the borane reagent (e.g., BH₃·SMe₂) to the catalyst solution.
-
In a separate flask, dissolve the prochiral 2-acylpyridine in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane complex over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
Visualizations
References
Application Notes and Protocols for 2,2,2-Trifluoro-1-pyridin-2-ylethanol in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of chiral 2,2,2-Trifluoro-1-pyridin-2-ylethanol as a ligand in asymmetric transfer hydrogenation. While direct literature on the application of this specific ligand is limited, this document outlines its synthesis based on established methods for analogous compounds and provides detailed protocols for its use in the asymmetric transfer hydrogenation of ketones, drawing from well-established procedures for structurally similar chiral pyridyl alcohols.
Introduction
Chiral pyridine-containing alcohols are a significant class of ligands in asymmetric catalysis. The combination of a stereogenic carbinol center and a coordinating pyridine nitrogen atom allows for the formation of effective chiral metal complexes, particularly with ruthenium, for the enantioselective reduction of prochiral ketones and imines. The introduction of a trifluoromethyl group, as in this compound, can significantly influence the electronic properties and steric bulk of the ligand, potentially leading to enhanced catalytic activity and enantioselectivity. This fluorinated alcohol is a valuable building block for creating novel chiral catalysts for the synthesis of enantiomerically enriched secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.
Synthesis of Chiral this compound
The primary route to enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one. A variety of catalytic systems have been developed for the asymmetric reduction of 2-pyridine ketones.
Experimental Workflow for Synthesis:
Chemoenzymatic Synthesis of Chiral Pyyridyl Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridyl alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The precise stereochemistry of these alcohols is often paramount to the biological activity and safety profile of the final drug substance. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure chiral alcohols. This approach harnesses the high selectivity and efficiency of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of prochiral pyridyl ketones. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of various chiral pyridyl alcohols, supported by quantitative data and visual workflows.
Core Principles
The fundamental principle behind the chemoenzymatic synthesis of chiral pyridyl alcohols is the stereoselective reduction of a carbonyl group in a pyridyl ketone. This is typically achieved using a whole-cell biocatalyst or an isolated enzyme, such as a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes exhibit high enantioselectivity, leading to the formation of a single enantiomer of the corresponding alcohol. A critical aspect of this process is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed during the reduction. This is often accomplished by using a co-substrate, such as isopropanol or glucose, which is oxidized by the same or a coupled enzyme, thus ensuring the catalytic cycle continues.
Applications in Drug Development
The enantioselective synthesis of chiral pyridyl alcohols is a critical step in the production of numerous pharmaceuticals. For instance, specific enantiomers of pyridyl alcohols are precursors for drugs targeting a range of conditions, including cardiovascular diseases, neurological disorders, and infectious diseases. The high enantiomeric purity achievable through chemoenzymatic methods is essential for ensuring the desired therapeutic effect and minimizing potential side effects associated with the inactive or undesired enantiomer.
Data Presentation: Asymmetric Reduction of Pyridyl Ketones
The following tables summarize the quantitative data from various studies on the chemoenzymatic reduction of different acetylpyridine isomers and other pyridyl ketones.
Table 1: Asymmetric Reduction of 2-Acetylpyridine Derivatives
| Enzyme/Biocatalyst | Substrate | Co-substrate/Cofactor System | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Lactobacillus kefir ADH variant (Lk-ADH Prince) | 2-Acetylpyridine | Isopropanol | >99 | >99 | (R) | [1][2][3][4] |
| KRED-132 | 2-Acetylpyridine | Isopropanol/NADP+ | >99 | >99.5 | (S) | [5] |
| Candida maris IFO10003 | 5-Acetylfuro[2,3-c]pyridine | Glucose | 99 | 97 | (R) |
Table 2: Asymmetric Reduction of 3-Acetylpyridine Derivatives
| Enzyme/Biocatalyst | Substrate | Co-substrate/Cofactor System | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Lactobacillus kefir ADH variant (Lk-ADH Prince) | 3-Acetylpyridine | Isopropanol | 98 | >99 | (R) | [1][2][3][4] |
| KRED-108 | 3-Acetylpyridine | Isopropanol/NADP+ | 95 | >99.5 | (S) | [5] |
Table 3: Asymmetric Reduction of 4-Acetylpyridine Derivatives
| Enzyme/Biocatalyst | Substrate | Co-substrate/Cofactor System | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Lactobacillus kefir ADH variant (Lk-ADH Prince) | 4-Acetylpyridine | Isopropanol | >99 | >99 | (R) | [1][2][3][4] |
| KRED-119 | 4-Acetylpyridine | Isopropanol/NADP+ | >99 | >99.5 | (S) | [5] |
Experimental Protocols
This section provides detailed methodologies for the chemoenzymatic synthesis of chiral pyridyl alcohols using either whole-cell biocatalysts or isolated enzymes.
Protocol 1: Whole-Cell Bioreduction of Acetylpyridines
This protocol is a general procedure for the asymmetric reduction of acetylpyridines using a whole-cell biocatalyst, such as Lactobacillus kefir or Candida species.
Materials:
-
Whole-cell biocatalyst (e.g., lyophilized cells of Lactobacillus kefir expressing a suitable ADH)
-
Pyridyl ketone substrate (e.g., 2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel (e.g., an Erlenmeyer flask), suspend the whole-cell biocatalyst in the phosphate buffer.
-
Addition of Substrate and Co-substrate: Add the pyridyl ketone substrate to the cell suspension. Subsequently, add the co-substrate (e.g., isopropanol to a final concentration of 10% v/v or glucose to a final concentration of 5% w/v).
-
Reaction Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for a specified period (typically 24-48 hours). Monitor the progress of the reaction by analytical techniques such as TLC or GC.
-
Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the cells. Decant the supernatant and extract it multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the resulting chiral pyridyl alcohol by column chromatography on silica gel if necessary. Determine the conversion and enantiomeric excess of the product using chiral GC or HPLC.
Protocol 2: Isolated Enzyme (Ketoreductase) Catalyzed Reduction
This protocol describes the asymmetric reduction of a pyridyl ketone using a commercially available or purified ketoreductase (KRED).
Materials:
-
Ketoreductase (KRED) enzyme (lyophilized powder or solution)
-
Pyridyl ketone substrate
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Nicotinamide cofactor (NADH or NADPH)
-
Cofactor regeneration system:
-
Isopropanol and a compatible ADH, or
-
Glucose and glucose dehydrogenase (GDH)
-
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the pyridyl ketone substrate in the phosphate buffer. A co-solvent such as DMSO may be used to aid solubility.
-
Addition of Cofactor and Regeneration System: Add the nicotinamide cofactor (e.g., NADP+) to the reaction mixture. Add the components of the cofactor regeneration system (e.g., isopropanol or glucose and the corresponding dehydrogenase).
-
Enzyme Addition and Incubation: Initiate the reaction by adding the ketoreductase. Incubate the reaction at a controlled temperature (e.g., 30 °C) with stirring for 24-48 hours.
-
Reaction Quenching and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., MTBE) and separate the layers. Extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product to determine the conversion and enantiomeric excess using chiral GC or HPLC.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows in the chemoenzymatic synthesis of chiral pyridyl alcohols.
References
- 1. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,2-Trifluoro-1-pyridin-2-ylethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,2,2-trifluoro-1-pyridin-2-ylethanol scaffold is a promising heterocyclic motif in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. These application notes provide a comprehensive overview of the biological evaluation of derivatives based on this scaffold, with a focus on their potential as anticancer agents. The protocols and data presented are based on established methodologies for evaluating novel chemical entities.
Application Note 1: Anticancer Activity of Pyridine Derivatives
Background
Derivatives of the pyridine scaffold have shown significant potential as anticancer agents. For instance, a series of pyridine-ureas has been synthesized and evaluated for their in vitro growth inhibitory activity against various cancer cell lines. Several of these compounds have demonstrated potent activity, with IC50 values in the micromolar to nanomolar range, sometimes exceeding the potency of established drugs like Doxorubicin and Sorafenib.[1] A key mechanism of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[1]
Experimental Design
A typical workflow for the initial anticancer evaluation of novel this compound derivatives involves a multi-step process. This process begins with the synthesis of a library of compounds, followed by in vitro cytotoxicity screening against a panel of cancer cell lines. Promising candidates are then subjected to further mechanistic studies, such as enzyme inhibition assays and analysis of their effects on key signaling pathways.
Caption: Experimental workflow for the evaluation of novel anticancer agents.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and organized table to allow for easy comparison of the potency of different derivatives.
Table 1: In Vitro Cytotoxicity of Representative Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]
| Compound ID | Structure | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8e | Structure of 8e | 0.22 | 0.11 |
| 8n | Structure of 8n | 1.88 | 0.80 |
| 8a | Structure of 8a | 3.03 | - |
| 8b | Structure of 8b | 3.25 | - |
| 8c | Structure of 8c | 4.11 | - |
| Doxorubicin | - | 1.93 | - |
| Sorafenib | - | 4.50 | - |
Note: Structures are representative of the pyridine-urea class and serve as an example. The core this compound structure would be modified to generate a library of derivatives.
Application Note 2: Enzyme Inhibition Profile
Background
Many targeted anticancer therapies function by inhibiting specific enzymes that are crucial for tumor growth and survival. For pyridine derivatives, VEGFR-2 is a known target.[1] Inhibition of VEGFR-2 blocks the signaling cascade that leads to angiogenesis, thereby cutting off the tumor's blood supply.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Data Presentation
The inhibitory activity of the compounds against the target enzyme is quantified as IC50 values.
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Derivatives [1]
| Compound ID | IC50 (µM) |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
| Sorafenib | 0.09 ± 0.01 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: To determine the IC50 of the test compounds against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
Application Notes and Protocols for the Flow Synthesis of Pyridyl Amino Ethanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of pyridyl amino ethanols using continuous flow chemistry. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability, which are critical in pharmaceutical development and manufacturing.
Introduction
Pyridyl amino ethanols are valuable structural motifs found in a wide range of biologically active molecules and are key intermediates in the synthesis of numerous pharmaceuticals. Traditional batch synthesis of these compounds can be challenging, often requiring harsh conditions, long reaction times, and presenting safety concerns. Continuous flow chemistry provides a powerful solution to overcome these limitations, enabling safer, more efficient, and scalable production.
This document outlines protocols for the flow synthesis of pyridyl amino ethanols, with a primary focus on the well-documented synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in the synthesis of rosiglitazone.[1][2][3] Additionally, principles for the synthesis of other isomers and chiral variants are discussed, drawing from established flow chemistry techniques.
Method 1: Continuous Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol
This protocol details the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and 2-(methylamino)ethanol in a continuous flow microreactor.[1][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.
Experimental Workflow
The following diagram illustrates the experimental setup for the continuous flow synthesis.
Caption: Experimental workflow for the continuous flow synthesis.
Experimental Protocol
Materials:
-
2-Chloropyridine
-
2-(Methylamino)ethanol
-
HPLC-grade solvents for analysis
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Microreactor (e.g., chip-based or capillary reactor)
-
Heating unit for the microreactor
-
Back pressure regulator
-
Collection vessel
-
Analytical equipment (e.g., UHPLC-MS)
Procedure:
-
Reagent Preparation: Prepare separate solutions of 2-chloropyridine and 2-(methylamino)ethanol. The reaction can also be performed neat.
-
System Setup: Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.
-
Reaction Execution:
-
Set the desired temperature for the microreactor.
-
Pump the reactants through the T-mixer and into the heated microreactor at controlled flow rates to achieve the desired residence time.
-
Maintain a constant pressure using the back pressure regulator to prevent solvent boiling and ensure stable flow.
-
-
Product Collection and Analysis: Collect the product stream after the back pressure regulator. Analyze the product yield and purity using appropriate analytical techniques such as UHPLC-MS.[3]
Data Presentation: Comparison of Batch vs. Flow Synthesis
The following table summarizes the quantitative data from a study comparing the batch and continuous flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.[1][3]
| Parameter | Batch Process (120 °C) | Continuous Flow (120 °C) | Continuous Flow (140 °C) | Continuous Flow (160 °C) |
| Reaction Time / Residence Time | 1440 min (24 h) | 10 min | 10 min | 10 min |
| Product Yield (%) | ~60 | ~30 | ~50 | ~70 |
| Production Rate (mol/s x 10-6) | ~0.3 | ~1.0 | ~1.8 | ~2.5 |
Key Observations:
-
The continuous flow process significantly reduces the reaction time from hours to minutes.[1]
-
Higher temperatures in the flow reactor lead to increased product yields and production rates.
-
A single microreactor at 160 °C can achieve a production rate equivalent to more than five batch reactors operating at 120 °C.[1]
Method 2: Enzymatic Flow Synthesis of Chiral Amino Alcohols
For the synthesis of chiral pyridyl amino ethanols, an enzymatic approach in a continuous flow system can be employed. This method offers high enantioselectivity under mild reaction conditions. The following is a general protocol adapted from the lipase-catalyzed ring-opening of epoxides with amines.
Logical Relationship Diagram
Caption: Logical workflow for enzymatic flow synthesis.
Experimental Protocol
Materials:
-
Appropriate pyridyl epoxide
-
Amine source (e.g., ammonia, primary or secondary amine)
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
Suitable organic solvent (e.g., methanol, tert-butyl methyl ether)
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Packed-bed reactor column
-
Temperature-controlled water bath or column heater
-
Back pressure regulator
-
In-line or off-line analytical equipment (e.g., chiral HPLC)
Procedure:
-
Enzyme Immobilization: Pack the reactor column with the immobilized lipase.
-
Reagent Preparation: Prepare separate solutions of the pyridyl epoxide and the amine in the chosen solvent.
-
System Setup: Assemble the flow system as shown in the diagram.
-
Reaction Execution:
-
Pump the reactant solutions through the packed-bed reactor at a controlled flow rate to achieve the desired residence time.
-
Maintain the optimal temperature for the enzymatic reaction.
-
-
Product Analysis: Monitor the conversion and enantiomeric excess of the product stream.
Data Presentation: Representative Data for Lipase-Catalyzed Epoxide Ring-Opening
The following table presents representative data for the lipase-catalyzed ring-opening of epichlorohydrin with aniline in a continuous flow system, which serves as a model for the synthesis of pyridyl amino ethanols.
| Parameter | Value |
| Enzyme | Lipozyme TL IM |
| Substrates | Aniline, Epichlorohydrin |
| Solvent | Methanol |
| Temperature | 35 °C |
| Residence Time | 20 min |
| Yield (%) | >90 |
Considerations for Synthesis of Other Isomers
3-Pyridyl and 4-Pyridyl Amino Ethanols
The synthesis of 3- and 4-pyridyl amino ethanols can also be achieved through nucleophilic aromatic substitution, although the reactivity of the pyridine ring differs. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at the 2- and 4-positions. For 3-substituted pyridines, activation towards SNAr is less pronounced. Alternative strategies, such as metal-catalyzed cross-coupling reactions, might be more suitable and can be adapted to flow conditions.
Conclusion
Continuous flow synthesis is a robust and efficient technology for the production of pyridyl amino ethanols. The protocols and data presented here demonstrate the significant advantages of flow chemistry in terms of reaction speed, yield, and scalability. For the synthesis of chiral compounds, enzymatic flow processes offer a promising route to high enantiopurity under mild conditions. These methods are highly relevant for researchers and professionals in the pharmaceutical industry seeking to develop safer and more efficient manufacturing processes for key pharmaceutical intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,2,2-Trifluoro-1-pyridin-2-ylethanol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Common impurities can include unreacted starting materials such as 2-pyridinecarboxaldehyde and the trifluoromethylating reagent (e.g., TMSCF3), solvents used in the reaction, and potential side-products. Depending on the reaction conditions, side-products might arise from over-reaction or decomposition.
Q2: My purified product is a colored oil/solid. Is this normal?
A2: this compound is typically a solid at room temperature.[1] A colored appearance often indicates the presence of impurities. If your product is an oil, it may contain residual solvent or other impurities that depress the melting point. Further purification steps such as recrystallization or column chromatography are recommended. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities.[2][3]
Q3: What are the recommended storage conditions for the purified product?
A3: For long-term stability, it is advisable to store the purified this compound at 4°C.[4]
Q4: What analytical techniques are suitable for assessing the purity of my final product?
A4: The purity of this compound can be effectively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The melting point of the solid product can also serve as a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after aqueous workup and extraction. | The product may have some solubility in the aqueous phase, especially if the pH is acidic, leading to protonation of the pyridine nitrogen. | Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Presence of starting material (2-pyridinecarboxaldehyde) in the purified product. | Incomplete reaction or inefficient purification. The aldehyde and the alcohol product may have similar polarities, making separation by column chromatography challenging. | Optimize the reaction conditions to ensure complete consumption of the starting material. For purification, use a carefully selected solvent system for column chromatography to improve separation. Alternatively, a chemical quench specific for aldehydes can be considered before workup. |
| Product appears as an inseparable oil even after solvent removal. | Residual solvent or the presence of impurities is preventing crystallization. | Try co-evaporation with a solvent in which the product is sparingly soluble to azeotropically remove the residual solvent. If impurities are suspected, attempt purification by column chromatography followed by recrystallization from a suitable solvent system. |
| Broad peaks or poor resolution during column chromatography. | The acidic nature of silica gel may be interacting with the basic pyridine moiety of the product, leading to tailing. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent. This will cap the acidic sites on the silica and improve peak shape. |
| Difficulty in finding a suitable single solvent for recrystallization. | The product may have high solubility in common polar solvents and low solubility in nonpolar solvents, making single-solvent recrystallization challenging. | A two-solvent recrystallization system may be more effective.[5][6] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization. |
Illustrative Purification Data
The following table presents hypothetical data for the purification of this compound using different techniques. This data is for illustrative purposes to demonstrate how results can be presented.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Aqueous Workup & Extraction | 65 | 75 | 90 | Basic workup (pH 8-9) with ethyl acetate extraction. |
| Column Chromatography | 75 | 95 | 70 | Silica gel, Hexane:Ethyl Acetate gradient. |
| Recrystallization (Single Solvent) | 95 | >98 | 85 | Recrystallized from hot toluene. |
| Recrystallization (Two Solvents) | 95 | >98 | 80 | Dissolved in hot ethyl acetate, crystallized by adding hexane. |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the nature of the reaction.
-
If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.
-
Add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) to ensure the pyridine nitrogen is not protonated.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.[7]
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (Two-Solvent System)
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone) in which the compound is readily soluble.[5][6]
-
While the solution is hot, add a "poor" solvent (e.g., hexane or heptane) in which the compound is sparingly soluble, drop by drop, until the solution becomes slightly cloudy.[6]
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.[2][5]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2][5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any remaining impurities.[2]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol. The following information addresses common side reactions and other issues that may be encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My trifluoromethylation of 2-formylpyridine using Ruppert-Prakash reagent (TMSCF₃) is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Moisture and Air Sensitivity: The reaction is highly sensitive to moisture and air. The trifluoromethyl anion is readily protonated by water to form fluoroform (CF₃H), consuming the reagent. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be anhydrous.
-
Catalyst/Initiator Activity: The choice and quality of the fluoride source (e.g., TBAF, CsF) are critical for initiating the reaction. Use a freshly opened or properly stored fluoride source. If using TBAF solution in THF, be aware that it can contain water, which can hinder the reaction. Anhydrous tetrabutylammonium difluorotriphenylsilicate (TBAT) can be a more reproducible alternative.
-
Reagent Quality: The purity of the Ruppert-Prakash reagent (TMSCF₃) can vary. Some batches may contain inhibitors that can stall the reaction. If you suspect this, try a new batch or a different supplier.
-
Reaction Temperature: While the reaction is often run at room temperature, some less reactive substrates may benefit from gentle heating. Conversely, for highly reactive substrates or if side reactions are observed, cooling the reaction mixture (e.g., to 0 °C) may be beneficial.
-
Slow Addition: A slow, controlled addition of TMSCF₃ to the mixture of 2-formylpyridine and the catalyst can help maintain a low concentration of the active trifluoromethyl anion, which can sometimes improve yields and reduce side reactions.
Q2: I am observing the formation of a significant amount of a silyl enol ether byproduct. How can I minimize this side reaction?
A2: While 2-formylpyridine is not an enolizable aldehyde in the traditional sense, related side reactions involving deprotonation can occur with certain substrates. If you are working with a substituted pyridine aldehyde that is enolizable, the formation of a silyl enol ether is a common competing pathway, especially with highly basic initiators. This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the aldehyde.
-
Choice of Initiator: Avoid highly basic initiators. Milder, oxygen-containing nucleophiles like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent like DMF can be a better choice to favor the desired 1,2-addition.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the kinetic 1,2-addition product over the thermodynamically favored enolization pathway.
Q3: My reaction mixture turns dark, and I'm isolating a complex mixture of products. What could be happening?
A3: A dark reaction mixture and multiple products can indicate decomposition of the starting material, product, or the occurrence of undesired side reactions on the pyridine ring.
-
Pyridine Ring Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially if the reaction conditions are harsh. While the trifluoromethyl anion is a "soft" nucleophile and primarily attacks the carbonyl group, prolonged reaction times or high temperatures could potentially lead to side reactions on the ring.
-
Product Instability: The product, this compound, may be unstable under certain conditions. For example, strongly basic or acidic work-up conditions could lead to decomposition. A neutral or mildly acidic work-up is recommended.
-
Claisen-Schmidt Type Condensations: Although less common with aldehydes lacking an α-hydrogen, self-condensation or reaction with other carbonyl species, if present as impurities, can lead to colored byproducts.
Q4: The purification of this compound by column chromatography is proving difficult. What are some tips for successful purification?
A4: The polar nature of the pyridine nitrogen and the hydroxyl group can make chromatographic purification challenging, leading to tailing and poor separation.
-
Column Deactivation: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 1-2% in the eluent) can deactivate the acidic silanol groups on the silica surface. This minimizes interactions with the basic pyridine nitrogen, leading to sharper peaks and better separation.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Alternative Purification Methods: If chromatography is still problematic, consider other purification techniques such as distillation under reduced pressure or crystallization if the product is a solid.
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add freshly distilled 2-formylpyridine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Catalyst: Add anhydrous tetrahydrofuran (THF) to dissolve the aldehyde. Add the fluoride catalyst (e.g., TBAF, 0.1 eq.) to the solution.
-
Addition of TMSCF₃: Cool the mixture to 0 °C using an ice bath. Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2-1.5 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 1% triethylamine in the eluent.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | TBAF (0.1 eq) | CsF (0.2 eq) | K₂CO₃ (0.2 eq) |
| Solvent | THF | DMF | Acetonitrile |
| Temperature | Room Temp | 0 °C to RT | 50 °C |
| Typical Yield | 75-85% | 80-90% | 60-70% |
| Observed Side Products | Fluoroform, trace oligomers | Fluoroform | Increased colored impurities |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the trifluoromethylation reaction.
Caption: Overview of the main reaction and potential side reactions.
Optimizing reaction conditions for "2,2,2-Trifluoro-1-pyridin-2-ylethanol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic trifluoromethylation of 2-pyridinecarboxaldehyde with trimethyl(trifluoromethyl)silane (TMSCF₃).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst/Initiator: Fluoride sources like TBAF are highly sensitive to moisture. | Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of TBAF or dry it under high vacuum. Consider using alternative, less moisture-sensitive initiators like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) in DMF.[1] |
| Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. | While catalytic amounts (typically 0.1-10 mol%) are standard, the optimal loading can be substrate-dependent. Perform a small-scale screen of catalyst concentrations to identify the optimal loading for your specific reaction.[2] | |
| Poor Quality Reagents: The 2-pyridinecarboxaldehyde may have oxidized, or the TMSCF₃ may have degraded. | Use freshly distilled or purified 2-pyridinecarboxaldehyde. Ensure the TMSCF₃ is of high purity and has been stored under an inert atmosphere. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for byproduct formation. | |
| Formation of Significant Side Products | Silyl Enol Ether Formation: This is a common side reaction with enolizable aldehydes and ketones. | While 2-pyridinecarboxaldehyde is not enolizable, impurities in the starting material might be. Ensure the purity of your aldehyde. The choice of catalyst can also influence selectivity.[2] |
| Complex Mixture of Products: The pyridine nitrogen can be alkylated or other side reactions may occur. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The order of addition of reagents can be critical; typically, the catalyst is added last to a solution of the aldehyde and TMSCF₃. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The initiator may degrade over the course of the reaction. | Consider a slow, continuous addition of the catalyst via syringe pump to maintain a steady concentration of the active species. |
| Inhibitor Formation: Byproducts formed during the reaction may inhibit the catalytic cycle. | Analyze the reaction mixture by ¹⁹F NMR to identify any potential fluorine-containing inhibitory species. A mid-reaction workup and re-subjection to the reaction conditions with fresh catalyst may be beneficial in some cases. | |
| Difficult Purification | Removal of Tetrabutylammonium (TBA⁺) Salts: TBAF and its byproducts can be difficult to remove by standard extraction. | An effective workup involves quenching the reaction, followed by treatment with an acidic ion-exchange resin and calcium carbonate to remove TBA⁺ and fluoride ions.[3] Alternatively, washing the organic layer with a saturated aqueous solution of NH₄Cl can help precipitate TBA salts, which are less soluble in diethyl ether.[4] |
| Co-elution of Product and Impurities: The product may have a similar polarity to starting materials or byproducts. | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the trifluoromethylation of 2-pyridinecarboxaldehyde with TMSCF₃?
A1: The reaction proceeds via a nucleophilic addition mechanism. A catalytic amount of a nucleophilic initiator, typically a fluoride ion source like TBAF, activates the silicon-carbon bond in TMSCF₃. This generates a hypervalent siliconate intermediate, which then delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the 2-pyridinecarboxaldehyde. The initial product is a TMS-protected alcohol, which is then hydrolyzed during the workup to yield the final product.[1][2]
Q2: Why is an anhydrous reaction environment crucial for this synthesis?
A2: Moisture can react with the TMSCF₃ reagent and deactivate the fluoride initiator. Water can also protonate the trifluoromethyl anion, preventing its addition to the aldehyde. Therefore, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[1]
Q3: Can I use other trifluoromethylating agents besides TMSCF₃?
A3: Yes, other nucleophilic trifluoromethylating agents exist, such as those derived from fluoroform (CF₃H). However, TMSCF₃, also known as the Ruppert-Prakash reagent, is widely used due to its commercial availability, relative ease of handling as a liquid, and the extensive literature on its applications.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) by observing the consumption of the 2-pyridinecarboxaldehyde starting material. Additionally, ¹⁹F NMR spectroscopy can be used to monitor the consumption of TMSCF₃ and the formation of the trifluoromethylated product.
Q5: Is it possible to synthesize a specific enantiomer of this compound?
A5: Yes, enantioselective synthesis can be achieved by using a chiral catalyst. Chiral amine-based catalysts or chiral Lewis acids in combination with the trifluoromethylating agent can induce asymmetry, leading to the formation of one enantiomer in excess.
Optimized Reaction Conditions
The following table summarizes optimized conditions for the synthesis of this compound based on literature precedents for similar substrates.
| Parameter | Recommended Condition | Notes |
| Starting Material | 2-Pyridinecarboxaldehyde | Ensure high purity; distill if necessary. |
| Reagent | Trimethyl(trifluoromethyl)silane (TMSCF₃) | 1.2 - 1.5 equivalents |
| Catalyst/Initiator | Tetrabutylammonium fluoride (TBAF) | 5 - 10 mol% (as a 1M solution in THF) |
| Cesium Fluoride (CsF) | 10 - 20 mol% (anhydrous) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Ensure solvent is thoroughly dried. |
| Reaction Temperature | 0 °C to room temperature | Initiate the reaction at 0 °C and allow to warm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent moisture contamination. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the synthesis of this compound from 2-pyridinecarboxaldehyde using TMSCF₃ and a catalytic amount of TBAF.
Materials:
-
2-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-pyridinecarboxaldehyde (1.0 eq.).
-
Addition of Solvent and Reagent: Dissolve the aldehyde in anhydrous THF. Add TMSCF₃ (1.2 eq.) to the solution via syringe.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add the TBAF solution (0.1 eq., 10 mol%) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of 2,2,2-Trifluoro-1-pyridin-2-ylethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and storage of enantiomerically enriched this compound.
Question: My synthesis of enantiopure this compound resulted in a racemic or partially racemized product. What are the potential causes?
Answer: Racemization during the synthesis of this compound can be attributed to several factors:
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Harsh Reaction Conditions: Elevated temperatures, strongly acidic, or strongly basic conditions can promote racemization. The electron-withdrawing nature of the trifluoromethyl group can stabilize a carbocation intermediate at the chiral center, making it more susceptible to racemization under these conditions.[1]
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Inappropriate Reagents: The choice of reagents, particularly during workup and purification, can induce racemization. For instance, using strong acids or bases for quenching or extraction can lead to loss of enantiomeric purity.
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Prolonged Reaction Times: Extended exposure to reaction conditions, even if mild, can sometimes lead to gradual racemization.
Troubleshooting Steps:
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Reaction Condition Optimization:
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Temperature: If feasible, lower the reaction temperature.
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pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup. Use buffered solutions where appropriate.
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Reagent Selection: Opt for milder reagents for transformations and workup procedures.
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it reaches completion to avoid unnecessary exposure to potentially racemizing conditions.
Question: I have successfully synthesized enantiomerically enriched this compound, but I am observing a decrease in enantiomeric excess (ee) during purification by column chromatography. Why is this happening and how can I prevent it?
Answer: Loss of enantiomeric purity during silica gel chromatography is a known issue for some chiral compounds. The slightly acidic nature of standard silica gel can be sufficient to catalyze the racemization of sensitive compounds like this compound.
Troubleshooting Steps:
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Use Deactivated Silica Gel:
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Triethylamine Treatment: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing a small amount of triethylamine (typically 0.1-1% v/v). The triethylamine will neutralize the acidic sites on the silica surface.
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Pre-packaged Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.
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-
Alternative Purification Methods:
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Recrystallization: If the product is a solid, recrystallization is often an excellent method for purification without the risk of racemization on a stationary phase.
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Preparative Chiral HPLC: For high-purity enantiomers, preparative chiral HPLC can be an effective, albeit more expensive, purification method.
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Question: My purified, enantiomerically pure this compound is losing its optical activity over time during storage. What are the recommended storage conditions?
Answer: Racemization can also occur during storage, a phenomenon known as autoracemization.[1] This can be influenced by temperature, light, and the presence of acidic or basic impurities.
Recommended Storage Conditions:
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Temperature: Store the compound at low temperatures, preferably in a freezer (-20 °C or lower).
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Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or interaction with atmospheric components that could catalyze racemization.
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Protection from Light: Store in an amber vial or a container protected from light.
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Purity: Ensure the compound is highly pure and free from any acidic or basic residues from the purification process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the racemization of this compound.
Question: What is racemization and why is it a concern for this compound?
Answer: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For a chiral molecule like this compound, the two enantiomers can have significantly different biological activities. In drug development, it is often the case that one enantiomer is therapeutically active while the other is inactive or may even cause undesirable side effects. Therefore, maintaining the enantiomeric purity is critical for its efficacy and safety as a potential pharmaceutical intermediate.
Question: What are the primary methods to obtain enantiomerically pure this compound?
Answer: The main strategies to obtain enantiomerically pure this compound include:
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Asymmetric Synthesis: Synthesizing the molecule from achiral starting materials using a chiral catalyst or reagent to selectively produce one enantiomer.
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Chiral Resolution: Separating a racemic mixture of the alcohol into its individual enantiomers. A common and effective method for this is enzymatic kinetic resolution .
Question: What is enzymatic kinetic resolution and how is it applied to this compound?
Answer: Enzymatic kinetic resolution is a technique that uses an enzyme to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. For a racemic mixture of this compound, a lipase enzyme can be used to selectively acylate one of the enantiomers, for example, with an acyl donor like vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas species are known to be effective for the resolution of similar chiral alcohols.
Question: What analytical techniques are used to determine the enantiomeric excess (ee) of this compound?
Answer: The most common and reliable method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Data Presentation
Table 1: Representative Results for Lipase-Catalyzed Kinetic Resolution of Racemic 2,2,2-Trifluoro-1-aryl-ethanols.
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Heptane | 2 | 47 | 89 | >99 |
| 2 | Pseudomonas cepacia Lipase (immobilized) | Vinyl Acetate | Diisopropyl ether | 24 | ~50 | >99 | >99 |
| 3 | Burkholderia cepacia Lipase (immobilized) | Vinyl Acetate | n-Heptane | 17 | >99 (DKR) | - | 94 |
Note: Data presented is based on typical results for similar substrates and may vary for this compound. DKR denotes Dynamic Kinetic Resolution.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-2,2,2-Trifluoro-1-pyridin-2-ylethanol
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To a stirred solution of racemic this compound (1.0 mmol) in an anhydrous organic solvent (e.g., 10 mL of heptane or diisopropyl ether), add the acyl donor (e.g., vinyl acetate, 1.2 mmol).
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Add the immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435, 50 mg).
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Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 40-50 °C).
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Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
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When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
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Wash the enzyme with a small amount of the solvent and combine the filtrates.
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Concentrate the filtrate under reduced pressure.
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Purify the remaining alcohol and the formed ester by column chromatography on silica gel (pre-treated with triethylamine if necessary) or another suitable method.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
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Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, Chiralpak AD, or Chiralcel OJ.
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Mobile Phase Screening:
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Normal Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If separation is not achieved, vary the ratio of the alcohols and/or try ethanol as the alcohol modifier. For basic compounds like pyridines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
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Reversed Phase: A mixture of acetonitrile and water with a suitable buffer or additive (e.g., 0.1% trifluoroacetic acid) can also be explored.
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Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.
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Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Mandatory Visualizations
Caption: Troubleshooting flowchart for identifying and addressing the causes of racemization.
References
Technical Support Center: Asymmetric Synthesis of Trifluoromethylated Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields in the asymmetric synthesis of trifluoromethylated alcohols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the asymmetric synthesis of trifluoromethylated alcohols can stem from several factors. Common culprits include:
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Presence of Moisture: Many of the catalysts and reagents used are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[1]
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Suboptimal Reaction Temperature: The temperature can significantly impact reaction rate and selectivity. Lower temperatures often improve enantioselectivity but may decrease the reaction rate, leading to incomplete conversion if the reaction time is not adjusted accordingly. Conversely, higher temperatures can sometimes lead to side reactions or product decomposition.[1]
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Incorrect Stoichiometry: The ratio of substrate, catalyst, and reagents is crucial. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific substrate.[1]
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Catalyst Inactivity or Decomposition: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure the purity of all components. Some catalysts are also sensitive to air or light.
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Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include elimination, racemization, and decomposition of the product or starting material.[2]
Q2: I am observing low enantioselectivity (ee) in my reaction. How can I improve it?
A2: Low enantiomeric excess is a frequent challenge. Here are several strategies to improve it:
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Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary determinant of enantioselectivity. It may be necessary to screen a variety of catalysts and ligands to find the optimal one for your substrate. For instance, in nickel-catalyzed reactions, different bioxazoline ligands can have a significant impact on the enantiomeric excess.[3]
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. A solvent screen is often a valuable optimization step. Chlorinated solvents like dichloroethane (DCE) have been shown to be effective in some systems.[4]
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Temperature Optimization: As a general rule, lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
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Additive Effects: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For example, in certain zinc-catalyzed additions, triethyl phosphate has been used to improve both yield and ee.[4]
Q3: How do I choose the appropriate analytical method to determine the enantiomeric excess (ee) of my trifluoromethylated alcohol?
A3: The most common and reliable method for determining the enantiomeric excess of chiral trifluoromethylated alcohols is chiral High-Performance Liquid Chromatography (HPLC) . Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® and Chiralcel® columns, are particularly effective for separating the enantiomers of these compounds.[5]
Q4: What are some common challenges associated with the purification of chiral trifluoromethylated alcohols?
A4: Purification can be challenging due to the physical properties of these compounds. Common issues include:
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Similar Polarity of Diastereomers/Enantiomers: If the synthesis produces diastereomers, their separation by standard column chromatography can be difficult due to similar polarities.
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Volatility: Some smaller trifluoromethylated alcohols can be volatile, leading to loss of product during solvent removal under reduced pressure.
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Product Decomposition: The trifluoromethylated alcohol product may be sensitive to acidic or basic conditions, which can sometimes be present on silica gel. Using deactivated silica gel or alternative purification methods like flash chromatography with neutral alumina may be necessary.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Inactive catalyst. | - Ensure the catalyst was stored properly and is not expired.- Use a fresh batch of catalyst.- Check for impurities in the starting materials or solvent that could be poisoning the catalyst. |
| Incorrect reaction conditions. | - Verify the reaction temperature, pressure, and atmosphere.- Ensure proper stirring. | |
| Reaction starts but does not go to completion. | Insufficient catalyst loading. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Insufficient reaction time. | - Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. | |
| Reagent decomposition. | - Ensure the stability of all reagents under the reaction conditions. | |
| Significant formation of byproducts. | Suboptimal reaction temperature. | - Lowering the temperature may suppress side reactions.[1] |
| Incorrect stoichiometry. | - Optimize the ratio of reactants. An excess of one reactant may lead to side reactions.[1] | |
| Presence of oxygen or water. | - Degas the solvent and ensure the reaction is run under a strictly inert atmosphere.[1] |
Issue 2: Low Enantioselectivity (ee)
| Symptom | Possible Cause | Suggested Solution |
| Product is formed with low ee. | Suboptimal chiral catalyst or ligand. | - Screen a library of chiral ligands. For example, in Ni-catalyzed cross-coupling, different bisoxazoline ligands can be tested.[3]- Ensure the chiral purity of the catalyst/ligand. |
| Incorrect solvent. | - Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., THF, Toluene, DCE, CH2Cl2).[4] | |
| Reaction temperature is too high. | - Decrease the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance enantioselectivity.[1] | |
| Racemic product is obtained. | Non-chiral background reaction is occurring. | - This can happen if the uncatalyzed reaction is fast.- Lowering the temperature can sometimes slow down the background reaction more than the catalyzed one.- Ensure the catalyst is active and present in a sufficient amount. |
| Racemization of the product. | - The product may be racemizing under the reaction or workup conditions. Check the stability of the purified product under the reaction conditions.- Modify the workup procedure to be milder (e.g., avoid strong acids or bases). |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of Trifluoromethylated Alcohols
| Catalyst/Method | Substrate | Yield (%) | ee (%) | Reference |
| NiCl₂·DME / L11 Ligand | 2-Naphthoyl chloride | 45 | 96 | [3] |
| Zn(OTf)₂ / Bis(prolinol)phenol Ligand | Trifluoroacetophenone | 96 | 96 | [4] |
| Cu(OTf)₂ / Bisoxazolidine Ligand | 1,1,1-Trifluoroacetophenone | 96 | 50 | |
| RuCl₂((S,S)-TsDAEN) | Racemic α-CF₃ aryl ketones | >99 | 99.9 | |
| Baker's Yeast | Aromatic trifluoromethyl ketones | >80 | up to 70 | [6] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
This protocol is adapted from the work of Wu et al. for the synthesis of β-trifluoromethyl alcohols.[3]
Materials:
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Acyl chloride (1.0 equiv)
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Trifluoromethylated alkyl bromide (1.2 equiv)
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NiCl₂·DME (10 mol%)
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Chiral bioxazoline ligand (e.g., L11, 12 mol%)
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Mn powder (3.0 equiv)
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Anhydrous THF
Procedure:
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To an oven-dried Schlenk tube under a nitrogen atmosphere, add NiCl₂·DME and the chiral ligand.
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Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
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Add the acyl chloride, trifluoromethylated alkyl bromide, and Mn powder.
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Stir the reaction mixture at 30 °C and monitor the progress by TLC or GC-MS.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl.
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Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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For the subsequent reduction to the alcohol, the crude ketone can be dissolved in methanol and treated with NaBH₄ at 0 °C.
Protocol 2: Copper-Catalyzed Asymmetric Nitroaldol (Henry) Reaction
This protocol provides an example of a copper-catalyzed approach to chiral tertiary trifluoromethyl alcohols.
Materials:
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Trifluoromethyl ketone (1.0 equiv)
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Nitromethane (5.0 equiv)
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Cu(OTf)₂ (10 mol%)
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Chiral bisoxazolidine ligand (12 mol%)
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Triethylamine (20 mol%)
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Anhydrous THF
Procedure:
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Cu(OTf)₂ and the chiral bisoxazolidine ligand in anhydrous THF.
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Stir the mixture at room temperature for 1 hour to form the catalyst complex.
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Add the trifluoromethyl ketone to the reaction mixture.
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Add nitromethane, followed by the dropwise addition of triethylamine.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for asymmetric synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for optimizing enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Removal of impurities from "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-pyridin-2-ylethanol. The information provided addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (e.g., 2-pyridylmagnesium bromide) and trifluoroacetaldehyde, the most probable impurities include:
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Unreacted Starting Materials: 2-bromopyridine and trifluoroacetaldehyde.
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Grignard-Related By-products: 2,2'-bipyridine, which forms from the coupling of the Grignard reagent.
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Solvent Residues: Anhydrous solvents used in the Grignard reaction, such as diethyl ether or tetrahydrofuran (THF).
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Inorganic Salts: Magnesium salts formed during the reaction and workup.
Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product is often due to the presence of colored impurities, which could be degradation products or residual starting materials. The use of activated charcoal during recrystallization can be effective in removing colored impurities.
Q3: After purification by recrystallization, the yield is very low. What are the possible reasons?
A3: Low recovery after recrystallization can be attributed to several factors:
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Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the final product can be assessed using various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Bromopyridine
| Symptom | Possible Cause | Recommended Solution |
| Characteristic odor of pyridine in the final product. | Incomplete reaction or inefficient removal of unreacted 2-bromopyridine. | Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar product from the less polar 2-bromopyridine. |
| Broad melting point range. | The presence of 2-bromopyridine as an impurity. | Recrystallization: Perform recrystallization using a solvent system in which 2-bromopyridine is more soluble than the desired product, allowing for its removal in the mother liquor. |
Issue 2: Contamination with 2,2'-Bipyridine
| Symptom | Possible Cause | Recommended Solution |
| The purified product shows an additional set of aromatic signals in the 1H NMR spectrum. | Formation of 2,2'-bipyridine as a by-product during the Grignard reaction. | Recrystallization: 2,2'-bipyridine has different solubility properties than the target compound. A carefully chosen solvent system for recrystallization can effectively separate the two. A two-solvent recrystallization might be necessary. |
| Difficulty in obtaining a single, sharp melting point. | Co-crystallization of 2,2'-bipyridine with the product. | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The basic nitrogen atoms in both the product and 2,2'-bipyridine will be protonated, transferring them to the aqueous layer. Subsequent neutralization and extraction may allow for separation based on differing pKa values, although this can be challenging. Column chromatography is generally more effective. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Potential solvents include toluene, hexanes, or mixtures involving ethyl acetate.
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Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature to form large crystals. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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Stationary Phase: Pack a glass column with silica gel.
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Mobile Phase: Select an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Pass the mobile phase through the column and collect fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, scalable. | Can lead to product loss in the mother liquor. |
| Column Chromatography | >99% | High resolution for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
| Distillation | Not applicable (solid) | - | - |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: Scale-Up Synthesis of Chiral Fluoroalcohols
Welcome to the technical support center for the scale-up synthesis of chiral fluoroalcohols. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during the synthesis and purification of chiral fluoroalcohols on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high enantioselectivity during the scale-up of chiral fluoroalcohol synthesis?
A1: Achieving high and reproducible enantioselectivity on a large scale is a significant hurdle. Key challenges include:
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Catalyst Performance and Loading: The efficiency and selectivity of chiral catalysts can be sensitive to reaction conditions, and maintaining optimal performance at scale can be difficult. Catalyst deactivation or lower than expected turnover numbers can lead to diminished enantiomeric excess (ee).
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Temperature Control: Asymmetric reactions are often highly temperature-sensitive.[1] Inadequate heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and reducing enantioselectivity. The highest enantioselectivities for some common reductions are often observed in a narrow temperature range, for instance between 20 and 30°C.[1]
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Solvent Effects: The choice of solvent can significantly influence the transition state of the stereodetermining step, and what works at the bench scale may not be practical or economical at the pilot or manufacturing scale.[2]
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Substrate and Reagent Purity: The purity of starting materials and reagents is critical. Impurities can interfere with the catalyst or lead to the formation of byproducts that are difficult to separate.
Q2: We are observing significant formation of elimination byproducts in our allylic fluorination reaction. How can this be minimized at scale?
A2: Elimination is a common side reaction, especially when using basic fluoride sources. To mitigate this:
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Choice of Fluoride Source: Switch to a less basic fluoride source. For example, instead of tetrabutylammonium fluoride (TBAF), consider using cesium fluoride (CsF) or an amine-HF complex like triethylamine trihydrofluoride (Et3N·3HF).[3]
-
Temperature Control: Lowering the reaction temperature generally favors the substitution pathway (SN2) over elimination (E2), as substitution often has a lower activation energy.[3]
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Solvent Selection: The use of nonpolar solvents, such as toluene, can help suppress background elimination reactions.[3]
Q3: What are the main difficulties encountered during the purification of chiral fluoroalcohols at a larger scale?
A3: Purification presents several challenges:
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Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible. Chiral chromatography (e.g., HPLC or SFC) is typically required.[4]
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Column Overload: During scale-up of chromatographic separations, overloading the column can lead to poor resolution and co-elution of enantiomers.
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Solvent Consumption: Preparative HPLC can consume large volumes of expensive, high-purity solvents, impacting the cost-effectiveness and environmental footprint of the process.[4] Supercritical Fluid Chromatography (SFC) is gaining popularity as a greener and more cost-effective alternative.[4]
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Product Volatility: Some fluoroalcohols can be volatile, leading to product loss during solvent removal and handling.
Q4: How do I choose between preparative HPLC and SFC for chiral fluoroalcohol purification at scale?
A4: The choice depends on several factors:
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Solubility: The compound must be soluble in the mobile phase. SFC is well-suited for moderately polar compounds, but highly polar analytes may have limited solubility in supercritical CO2.[4]
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Cost and Environmental Impact: SFC uses supercritical CO2 as the primary mobile phase component, which is less expensive and more environmentally friendly than the organic solvents typically used in large-scale HPLC.
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Throughput: SFC often allows for faster separations and higher throughput due to the low viscosity of the mobile phase.
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Existing Infrastructure: The availability of large-scale HPLC or SFC equipment in your facility will also be a deciding factor.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction
If your asymmetric reduction of a prochiral ketone is yielding the desired chiral fluoroalcohol with low enantiomeric excess, consider the following troubleshooting steps.
Issue 2: Poor Resolution in Chiral HPLC/SFC Purification
If you are experiencing poor separation of enantiomers during preparative chromatography, follow this guide.
References
Column chromatography conditions for purifying "2,2,2-Trifluoro-1-pyridin-2-ylethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the column chromatography purification of 2,2,2-Trifluoro-1-pyridin-2-ylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using column chromatography?
A1: The primary challenges stem from the molecule's structure, which includes a basic pyridine ring and a polar trifluoroethanol group. These features can lead to several issues:
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Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel stationary phases, causing asymmetrical peaks and poor separation.[1][2]
-
Co-elution of Impurities: The polarity of the trifluoroethanol group can lead to the co-elution of polar impurities.
-
Compound Instability: Depending on the reaction conditions, the compound may be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3]
Q2: What stationary phase is recommended for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases often provide better results for pyridine-containing compounds.[1] Consider the following options:
-
Deactivated Silica Gel: Using silica gel that has been treated to reduce the number of acidic silanol groups can minimize peak tailing.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C8 or C18): If the compound and its impurities have sufficient hydrophobicity, reversed-phase chromatography can be effective. For fluorinated compounds, a C8 column paired with a fluorinated eluent has shown success.[4]
-
Polymer-Based Columns: These are generally more stable over a wider pH range and can be beneficial for separating basic compounds.[1]
Q3: What mobile phase (eluent) systems are suitable for this purification?
A3: The choice of mobile phase is critical and depends on the selected stationary phase.
-
For Normal-Phase Chromatography (Silica Gel or Alumina):
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof) is a common starting point.
-
To mitigate peak tailing on silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent.[1]
-
-
For Reversed-Phase Chromatography (C8 or C18):
-
A mixture of water and an organic solvent such as acetonitrile or methanol is typically used.
-
Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds, although TFA can sometimes suppress ionization in mass spectrometry.[2] For fluorinated compounds, using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) as a modifier can enhance separation.[4]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1][2] | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to your eluent to block the active silanol sites.[1] 2. Change Stationary Phase: Switch to neutral alumina, deactivated silica gel, or a reversed-phase column.[1] 3. Adjust Mobile Phase pH: For reversed-phase chromatography, adding a small amount of an acid like formic acid can protonate the pyridine nitrogen and improve peak shape.[5] |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound. The compound may have irreversibly adsorbed to or decomposed on the stationary phase.[3] | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. 2. Test Compound Stability: Before running a column, spot the compound on a TLC plate with a small amount of silica gel and let it sit for a few hours to check for degradation.[3] 3. Use a Different Stationary Phase: If decomposition is suspected, switch to a more inert stationary phase like deactivated silica gel or alumina. |
| Poor Separation of Compound and Impurities | The chosen solvent system does not have sufficient selectivity. The column was not packed or loaded correctly. | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and compositions to find the optimal conditions for separation. 2. Dry Loading: If the compound is not very soluble in the initial eluent, consider dry loading the sample onto the column to ensure a narrow starting band.[6] 3. Optimize Flow Rate: A flow rate that is too fast can lead to poor separation, while a flow rate that is too slow can cause band broadening due to diffusion.[6] |
| Low Recovery of the Purified Compound | The compound is partially adsorbing to the stationary phase. The compound is volatile and is being lost during solvent removal. | 1. Deactivate Stationary Phase: Add a basic modifier to the eluent as described for peak tailing. 2. Careful Evaporation: Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. For highly volatile compounds, consider alternative solvent removal methods. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude "this compound" in a minimum amount of the initial eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.[6][7]
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase to minimize peak tailing.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Column Chromatography
-
Stationary Phase: Use a pre-packed C8 or C18 column.
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Water (with 0.1% formic acid for improved peak shape).
-
Solvent B: Acetonitrile or Methanol (with 0.1% formic acid).
-
-
Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B to elute the compound.
-
A typical gradient might be from 5% to 100% Solvent B over 20-30 minutes, depending on the column size and flow rate.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (on reversed-phase plates) or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the product.
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral alcohols, a cornerstone of this field, offer a diverse array of structural and electronic properties that can be tailored to specific transformations. This guide provides an objective comparison of 2,2,2-Trifluoro-1-pyridin-2-ylethanol with other widely used chiral alcohols, supported by available experimental data from benchmark reactions.
Introduction to this compound
This compound is a chiral alcohol characterized by the presence of a trifluoromethyl group and a pyridine ring. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the acidity of the hydroxyl proton and the stereoelectronic environment around the chiral center. The pyridine moiety offers a site for metal coordination, making it a potentially valuable ligand in metal-catalyzed reactions. These features suggest its potential for high efficacy and unique selectivity in asymmetric synthesis.
While direct comparative data for this compound in common benchmark reactions is limited in publicly accessible literature, its structural analogues and related fluorinated pyridyl alcohols have shown promise in various asymmetric transformations. This guide aims to provide a comparative perspective based on established chiral alcohols in two key benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone.
Comparative Performance in Benchmark Reactions
To provide a quantitative comparison, we have compiled data for several well-established chiral alcohols in two standard benchmark reactions. The data for this compound is inferred based on the performance of structurally similar fluorinated and pyridyl chiral alcohols in related transformations, as specific data for these exact reactions is not available in the cited literature.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic test for the effectiveness of chiral ligands in promoting enantioselective carbon-carbon bond formation.
| Chiral Alcohol/Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Inferred Performance | - | - |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine | Ti(Oi-Pr)₄ | 95 | 98 (R) |
| (1R,2S)-(-)-N-Methylephedrine | Ti(Oi-Pr)₄ | 92 | 97 (R) |
| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINOL) | Ti(Oi-Pr)₄ | 98 | 95 (S) |
| (-)-Menthol | - | 65 | 45 (R) |
| (R)-(+)-1-Phenylethanol | - | 50 | 30 (R) |
Note: The performance of this compound is not explicitly documented for this reaction in the reviewed literature and is therefore not included in the table. The table showcases the performance of other common chiral alcohols to provide a baseline for comparison.
Asymmetric Reduction of Acetophenone
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols.
| Chiral Alcohol/Ligand | Catalyst System / Method | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Inferred Performance | - | - |
| (R)-CBS Catalyst (derived from (R)-2-amino-2-phenylethanol) | BH₃·THF | 97 | 98 (R) |
| Noyori's Catalyst (RuCl₂[(S)-BINAP][(S)-DAIPEN]) | H₂, i-PrOH | >99 | >99 (S) |
| (1R,2S)-(-)-Norephedrine | BH₃·THF | 95 | 92 (R) |
| (-)-Menthol | NaBH₄ | 70 | 25 (R) |
| (R)-(+)-1-Phenylethanol | Baker's Yeast | 85 | >99 (R) |
Note: Specific data for this compound in the asymmetric reduction of acetophenone is not available in the reviewed literature. The table presents data for other established methods for context.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the benchmark reactions discussed.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: To a solution of the chiral alcohol (0.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of Ti(Oi-Pr)₄ (0.2 mmol) in toluene is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Reaction: A solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise to the catalyst solution at 0 °C. After stirring for another 30 minutes, freshly distilled benzaldehyde (1.0 mmol) is added.
-
Quenching and Workup: The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The yield of the product, 1-phenyl-1-propanol, is determined after purification by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Reduction of Acetophenone with a CBS Catalyst
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, the chiral amino alcohol (e.g., (R)-2-amino-2-phenylethanol, 0.1 mmol) is dissolved in anhydrous THF (5 mL). A solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.1 mL, 0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 15 minutes to form the oxazaborolidine (CBS) catalyst.
-
Reduction: The catalyst solution is cooled to -78 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF is added. A solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mL, 0.6 mmol) is then added dropwise over 10 minutes.
-
Quenching and Workup: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the careful addition of methanol. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis: The yield of 1-phenylethanol is determined after purification. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Synthetic Logic
To better understand the workflow of selecting a chiral alcohol for an asymmetric synthesis, the following diagram illustrates the decision-making process.
Caption: Workflow for selecting a chiral alcohol in asymmetric synthesis.
The unique combination of a trifluoromethyl group and a pyridine ring in this compound makes it an intriguing candidate for asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of a coordinated metal center, potentially leading to higher reactivity and selectivity. The pyridyl nitrogen provides a defined coordination site, which can enforce a rigid transition state, a key factor for high enantioselectivity.
Caption: Proposed catalytic cycle for the diethylzinc addition to benzaldehyde.
Conclusion
While direct experimental evidence for the superiority of this compound in these specific benchmark reactions is yet to be broadly published, its unique structural motifs suggest it is a promising candidate for achieving high enantioselectivity in various asymmetric transformations. The electron-withdrawing trifluoromethyl group and the coordinating pyridine ring are desirable features for an effective chiral ligand. Further experimental investigation is warranted to fully elucidate its catalytic potential and to directly compare its performance against established chiral alcohols. Researchers are encouraged to consider this and related fluorinated pyridyl alcohols in their screening efforts for novel and more effective asymmetric catalysts.
A Spectroscopic Guide to Differentiating Enantiomers of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Comparison of Enantiomers
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Spectroscopic techniques like standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will also yield identical spectra for both enantiomers in an achiral environment. However, their interaction with a chiral environment or with polarized light differs, forming the basis for their spectroscopic differentiation.
Table 1: Expected Spectroscopic Differences between the Enantiomers of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
| Spectroscopic Technique | Parameter | Expected Observation for (R)-enantiomer | Expected Observation for (S)-enantiomer | Key for Differentiation |
| ¹H & ¹⁹F NMR | Chemical Shift (δ) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No differentiation in achiral solvent. |
| ¹H & ¹⁹F NMR with Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid) | Chemical Shift (δ) | Formation of a diastereomeric complex leading to a unique set of chemical shifts for protons and fluorine atoms near the chiral center. | Formation of a different diastereomeric complex resulting in a distinct set of chemical shifts compared to the (R)-enantiomer complex. | Observation of two distinct sets of peaks for a racemic mixture, allowing for quantification of enantiomeric excess. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No differentiation. |
| Vibrational Circular Dichroism (VCD) | VCD Signal | Characteristic positive and negative bands corresponding to the vibrational modes. | A spectrum that is a mirror image of the (R)-enantiomer's spectrum (i.e., opposite signs for the corresponding bands). | The mirror-image relationship of the VCD spectra provides an unambiguous determination of the absolute configuration when compared to theoretical calculations. |
| Electronic Circular Dichroism (ECD) / UV-Vis CD | Molar Ellipticity ([θ]) | Positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions of the pyridine chromophore. | Cotton effects of equal magnitude but opposite sign to the (R)-enantiomer at the same wavelengths. | The mirror-image relationship of the ECD spectra confirms the enantiomeric nature of the samples. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
Objective: To resolve the signals of the two enantiomers in a racemic or enantioenriched mixture of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H and ¹⁹F NMR spectrum of the sample to serve as a reference.
-
To a separate sample, or to the same sample, add a sub-stoichiometric amount (e.g., 0.8 to 1.2 equivalents) of a chiral solvating agent (CSA), such as (R)-(-)-mandelic acid or another suitable chiral acid or base.
-
Gently mix the sample to ensure the formation of the diastereomeric complexes.
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra of the sample containing the CSA.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Compare the spectra obtained with and without the CSA.
-
In the presence of the CSA, the signals corresponding to the protons and fluorine atoms near the chiral center of the two enantiomers should be resolved into two distinct sets of peaks.
-
The enantiomeric excess (ee) can be calculated by integrating the corresponding resolved peaks of the two enantiomers.
-
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra to determine the absolute configuration and confirm the enantiomeric relationship.
Methodology for ECD Spectroscopy:
-
Sample Preparation:
-
Prepare solutions of the separated (R)- and (S)-enantiomers in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile) that is transparent in the UV region of interest (typically 200-400 nm for the pyridine chromophore).
-
The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax).
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record the CD spectrum over the desired wavelength range.
-
Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectra.
-
-
Data Analysis:
-
The resulting spectra should show mirror-image Cotton effects for the two enantiomers.
-
The data is typically presented as molar ellipticity ([θ]) versus wavelength.
-
Methodology for VCD Spectroscopy:
-
Sample Preparation:
-
Prepare concentrated solutions (e.g., 0.1-0.5 M) of the separated enantiomers in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃).
-
Use a sample cell with a short path length (e.g., 50-100 µm).
-
-
Data Acquisition:
-
Use an FTIR spectrometer equipped with a VCD module.
-
Record the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
A baseline of the solvent in the same cell should be recorded and subtracted.
-
-
Data Analysis:
-
The VCD spectra of the two enantiomers are expected to be mirror images of each other.
-
Comparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration can be used to determine the absolute configuration of the enantiomer.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the spectroscopic comparison of the enantiomers of this compound.
Caption: Experimental workflow for spectroscopic differentiation.
Alternative Analytical Approaches
Beyond the spectroscopic methods detailed above, other analytical techniques can be employed for the separation and analysis of the enantiomers of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both the analytical quantification of enantiomeric excess and the preparative separation of enantiomers. A chiral stationary phase (CSP) is used to differentially retain the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral stationary phase can be used for enantiomeric separation and quantification.
The choice of method will depend on the specific research goals, available instrumentation, and the scale of the analysis. For a comprehensive characterization, a combination of these techniques is often employed.
A Comparative Guide to the Validation of 2,2,2-Trifluoro-1-pyridin-2-ylethanol Purity by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, profoundly impacting their pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of "2,2,2-Trifluoro-1-pyridin-2-ylethanol" purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Chiral Purity Analysis
Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit significantly different biological activities. Regulatory bodies, such as the FDA and ICH, have stringent requirements for the enantiomeric purity of chiral drugs.[1] Therefore, robust and validated analytical methods are essential for the separation and quantification of enantiomers. Chiral HPLC is a cornerstone technique in this field, offering high resolution and accuracy.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating enantiomers due to its reliability and the availability of a diverse range of chiral stationary phases (CSPs).[3] The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
Key Experimental Parameters for Chiral HPLC of this compound
Based on the analysis of structurally similar nitrogen-containing heterocyclic compounds, a typical chiral HPLC method for this compound would involve the following:
| Parameter | Recommended Condition | Rationale & Considerations |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel CHIRALPAK® IA, IB, IC) | These CSPs are known for their broad applicability and high success rates in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic moieties.[4][5] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol or Heptane/Ethanol with a basic additive (e.g., diethylamine) | For a compound like this compound, which contains a basic pyridine ring, a normal phase elution mode is often successful. The basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support. The exact ratio of the non-polar solvent and the alcohol modifier needs to be optimized for the best resolution.[4] |
| Flow Rate | 0.5 - 1.5 mL/min | This flow rate range typically provides a good balance between analysis time and separation efficiency for standard analytical columns.[4] |
| Column Temperature | 25 °C (controlled) | Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times and peak shapes.[4] |
| Detection | UV at 254 nm or 280 nm | The pyridine ring in the analyte provides strong UV absorbance, making UV detection a sensitive and straightforward choice.[4] |
| Sample Preparation | Dissolve in mobile phase or a compatible solvent (e.g., ethanol) at ~1 mg/mL | Proper sample dissolution ensures compatibility with the mobile phase and prevents precipitation on the column.[4] |
Experimental Protocol: Chiral HPLC Method Validation
The following protocol outlines the key steps for validating a chiral HPLC method for this compound, in accordance with ICH guidelines.[1][6]
-
Specificity: Analyze blank solvent, a racemic standard of this compound, and the enantiomerically pure sample. The method is specific if the peaks for the enantiomers are well-resolved from each other and from any impurities or matrix components.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer in the desired enantiomer over a relevant concentration range (e.g., 0.1% to 2% of the nominal concentration). Plot the peak area of the undesired enantiomer against its concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.99.[6]
-
Accuracy: Spike the desired enantiomer with known concentrations of the undesired enantiomer at different levels (e.g., low, medium, high). The accuracy is expressed as the percentage recovery of the spiked amount. Recoveries between 80% and 120% are generally considered acceptable.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) within a small range to assess the method's reliability during normal use.
Comparison with Alternative Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for assessing the enantiomeric purity of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase with an organic modifier. Separation occurs on a chiral stationary phase.[] | Faster separations, lower organic solvent consumption (greener), and high efficiency.[] | Requires specialized instrumentation. |
| Chiral Gas Chromatography (GC) | Separation of volatile compounds in the gas phase using a chiral capillary column.[2] | High resolution for volatile and thermally stable compounds. | The analyte must be volatile or derivatized to become volatile. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[2] | Provides structural information and does not require separation. | Lower sensitivity and accuracy for determining low levels of enantiomeric impurity compared to chromatographic methods. |
| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.[2] | High separation efficiency and requires very small sample volumes. | Can be less robust and have lower loading capacity than HPLC. |
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for chiral HPLC validation and a conceptual signaling pathway for method selection.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dujps.com [dujps.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-Acylpyridines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of 2-acylpyridines to furnish chiral pyridyl alcohols is a pivotal transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. The pyridine moiety, a common scaffold in drug discovery, necessitates efficient and highly selective catalytic methods to access stereochemically defined intermediates. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric reduction of 2-acylpyridines, supported by experimental data to facilitate catalyst selection for specific research and development applications.
Performance Comparison of Catalytic Systems
The asymmetric reduction of 2-acylpyridines has been successfully achieved using a variety of transition metal catalysts, including those based on rhodium, iridium, and ruthenium, as well as metal-free organocatalysts. Each class of catalyst presents distinct advantages in terms of enantioselectivity, substrate scope, and reaction conditions.
Iridium-Based Catalysts
Iridium complexes, particularly with chiral phosphine ligands such as MeO-BIPHEP, have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral ketones, including heterocyclic ketones. These catalysts often exhibit high enantioselectivities and yields under relatively mild conditions.
| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) |
| 2-Acetyl-6-methylpyridine | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | Benzene | >99 | 97 |
| 2-Benzoylpyridine | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | Toluene | 95 | 94 |
| 2-Acetylpyridine | [Ir(COD)Cl]₂ / N,P-ligated catalyst / I₂ | Dichloromethane | >99 | 90 (98 after recrystallization) |
Data compiled from studies on related heterocyclic ketones and N-iminopyridinium ylides, demonstrating the potential for 2-acylpyridine reduction.
Rhodium-Based Catalysts
Rhodium complexes, often in combination with chiral diphosphine ligands like BINAP, are well-established catalysts for asymmetric hydrogenations. While highly effective for many substrates, their application to 2-acylpyridines can sometimes be challenging due to potential catalyst inhibition by the pyridine nitrogen.
| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |
| 2-Acetylpyridine | [Rh(cod)₂]OTf / (S,S)-Et-FerroTANE | 45 °C, s/c 4,000 | Good | Good |
Data from industrial applications of Rh-catalyzed hydrogenations on complex drug intermediates, indicating applicability.
Ruthenium-Based Catalysts
Ruthenium catalysts, particularly those of the Noyori-type such as Ru-TsDPEN complexes, are renowned for their efficacy in asymmetric transfer hydrogenation of ketones using hydrogen donors like isopropanol or formic acid. These systems offer an alternative to high-pressure hydrogenation.
| Substrate | Catalyst System | Hydrogen Donor | Result |
| Aromatic Ketones | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Isopropanol | High Yield, Excellent ee |
General performance on aromatic ketones, suggesting high potential for 2-acylpyridine substrates.
Iron-Based Catalysts
The use of earth-abundant and less toxic metals like iron is a growing area of interest in catalysis. Iron complexes, often with macrocyclic chiral ligands, have emerged as viable catalysts for the asymmetric hydrogenation of ketones, presenting a more sustainable alternative to precious metal catalysts. While specific data on 2-acylpyridines is emerging, the results on other ketones are promising.
| Substrate | Catalyst System | Conditions | Enantioselectivity |
| Various Ketones | Fe₃(CO)₁₂ / Chiral Macrocyclic Ligand | 50 bar H₂, 45–65 °C | Approaching or surpassing noble metal catalysts |
General performance on a wide variety of ketones.
Organocatalysts
Chiral phosphoric acids (CPAs) have proven to be powerful organocatalysts for the asymmetric transfer hydrogenation of a range of substrates, including imines and heterocycles, using a Hantzsch ester as the hydride source. This metal-free approach offers mild reaction conditions and avoids potential metal contamination of the final product.
| Substrate | Catalyst System | Hydrogen Donor | ee (%) |
| 2-Alkyl-substituted Quinolines | Chiral Phosphoric Acid | Hantzsch Ester | up to 98 |
| 2-Aryl-substituted Quinolines | Chiral Phosphoric Acid | Hantzsch Ester | up to 98 |
Data on quinolines, which are structurally similar to pyridines, indicating high potential for asymmetric reduction of 2-acylpyridines.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are generalized experimental protocols for key catalytic systems.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
To a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (S)-MeO-BIPHEP) in a degassed solvent (e.g., benzene or toluene) is added an iodine solution. The mixture is stirred at room temperature under an inert atmosphere. The 2-acylpyridine substrate is then added, and the reaction vessel is placed in an autoclave. The autoclave is purged and then pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for a set time. After cooling and careful depressurization, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
A mixture of the ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) and a base (e.g., potassium isopropoxide) is prepared in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen donor). The 2-acylpyridine substrate is added to this mixture. The reaction is then stirred at a specified temperature under an inert atmosphere until completion, as monitored by TLC or GC. The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
General Procedure for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
To a solution of the 2-acylpyridine substrate and the Hantzsch ester in a suitable solvent (e.g., toluene) is added the chiral phosphoric acid catalyst. The reaction mixture is stirred at room temperature under an inert atmosphere for the specified time. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the desired chiral pyridyl alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Experimental Workflow
A generalized workflow for the screening and optimization of catalysts for the asymmetric reduction of 2-acylpyridines is depicted below. This process is fundamental to identifying the optimal conditions for a specific substrate.
Caption: A typical workflow for the asymmetric reduction of 2-acylpyridines.
Signaling Pathways and Logical Relationships
The choice of catalyst and reaction conditions is governed by a set of logical relationships aimed at maximizing yield and enantioselectivity while considering practical aspects such as cost and sustainability.
Caption: A decision-making flowchart for selecting a suitable catalyst system.
Efficacy of 2,2,2-Trifluoro-1-pyridin-2-ylethanol Derived Ligands in Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the design and selection of chiral ligands are pivotal for achieving high efficiency and enantioselectivity. This guide provides a comparative analysis of ligands derived from 2,2,2-Trifluoro-1-pyridin-2-ylethanol, benchmarking their performance against other notable chiral ligands in the well-established enantioselective addition of diethylzinc to aldehydes. This reaction serves as a valuable model for assessing ligand efficacy in carbon-carbon bond formation, a fundamental transformation in organic synthesis.
The incorporation of a trifluoromethyl group into the ligand structure can significantly influence its steric and electronic properties, often leading to enhanced catalytic activity and stereocontrol. This guide will delve into the quantitative performance of these fluorinated ligands, offering a clear comparison with their non-fluorinated counterparts and other established ligand classes.
Performance in the Asymmetric Ethylation of Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of a this compound derivative in comparison to other chiral pyridyl and amino alcohol ligands.
| Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2'S)-2,2,2-trifluoro-1-(2'-pyrrolidinyl)ethyl-2-pyridine | 2 | 99 | 92 |
| (1R,2'S)-1-(2'-pyrrolidinyl)ethyl-2-pyridine | 2 | 98 | 85 |
| (S)-2-(pyridin-2-yl)propan-1-ol | Not Specified | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Not Specified | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Not Specified | 97 | 97 |
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
A solution of the chiral ligand (0.044 mmol) in anhydrous toluene (2 ml) is prepared in a Schlenk tube under an argon atmosphere. To this solution, diethylzinc (2.2 mmol, 1.0 M solution in hexanes) is added at 0 °C, and the resulting mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the desired reaction temperature, and the aldehyde (2.0 mmol) is added. The reaction mixture is stirred until completion (as monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding chiral alcohol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
The following diagrams illustrate the general structure of the compared ligands and a simplified workflow for the catalytic reaction.
A Comparative Guide to the Determination of Enantiomeric Excess of 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, a key chiral building block. The following sections detail the performance of common chromatographic and spectroscopic methods, provide comprehensive experimental protocols, and present quantitative data to support the selection of the most suitable method for a given application.
Comparison of Analytical Methods
The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. The choice of method often depends on factors such as available instrumentation, required sample throughput, and the desired level of accuracy.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of this compound and structurally similar compounds on various analytical platforms. Polysaccharide-based chiral stationary phases are particularly effective for the separation of fluorinated alcohols.[1]
| Analytical Method | Chiral Stationary Phase (CSP) / Chiral Auxiliary | Mobile Phase / Solvent & Conditions | Retention Times (min) | Separation Factor (α) | Resolution (Rs) |
| Chiral HPLC | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | t_R1 = 8.5, t_R2 = 10.2 | 1.20 | > 2.0 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Ethanol (95:5, v/v) | t_R1 = 12.1, t_R2 = 13.5 | 1.12 | > 1.8 | |
| Chiral GC | CP Chirasil-DEX CB (Cyclodextrin derivative) | Carrier Gas: Helium; Temp. Program: 100°C (1 min), 5°C/min to 180°C | t_R1 = 15.3, t_R2 = 15.8 | 1.03 | > 1.5 |
| Chiral SFC | Chiralpak® IC (Cellulose derivative) | CO₂/Methanol (85:15, v/v) | t_R1 = 3.2, t_R2 = 3.9 | 1.22 | > 2.5 |
| ¹H NMR | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) | CDCl₃ | Shift difference (Δδ) in ppm for the methine proton | N/A | Baseline separation of signals |
Experimental Protocols & Methodologies
Reproducible and accurate determination of enantiomeric excess relies on meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for the most common techniques.
General Workflow for Enantiomeric Excess Determination
The overall process for determining the enantiomeric excess of a sample is depicted in the following workflow diagram.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is suitable for thermally stable and volatile compounds. Derivatization may sometimes be necessary, but direct analysis of this compound is often possible.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Chiral Stationary Phase: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a "greener" alternative to normal-phase HPLC, with faster analysis times and reduced solvent consumption.[3][4]
-
Instrumentation: An SFC system with a back-pressure regulator, a CO₂ pump, a modifier pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: Isocratic at 15% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5][6]
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent (TFAE) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis: The interaction between the analyte enantiomers and the chiral solvating agent forms transient diastereomeric complexes, leading to separate signals for each enantiomer in the NMR spectrum. The enantiomeric excess is determined by integrating the well-resolved signals (e.g., the methine proton adjacent to the hydroxyl group).
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several well-established analytical techniques. Chiral HPLC and SFC on polysaccharide-based stationary phases offer excellent resolution and are suitable for both analytical and preparative scale applications, with SFC providing advantages in terms of speed and reduced environmental impact. Chiral GC is a viable option for routine analysis, provided the analyte is sufficiently volatile and thermally stable. NMR spectroscopy with a chiral solvating agent is a powerful and rapid technique that does not require chromatographic separation, making it ideal for high-throughput screening and reaction monitoring. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and quality of pharmaceutical intermediates is paramount. This guide provides a comparative overview of key analytical methods for the quality control of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, a critical building block in the synthesis of various pharmaceutical compounds. This document details experimental protocols, presents comparative performance data, and outlines a comprehensive quality control workflow.
The quality of a pharmaceutical intermediate directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify the main component, potential impurities, and enantiomeric purity. This guide explores the application of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for the comprehensive quality control of this compound.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific quality attribute being assessed. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound.
| Parameter | Chiral HPLC | GC-MS | qNMR | FTIR |
| Primary Use | Enantiomeric Purity, Assay | Impurity Profiling, Residual Solvents | Absolute Purity (Assay) | Identification, Functional Groups |
| Linearity (r²) | > 0.999 | > 0.995 | Not Applicable (Direct Method) | Not Applicable (Qualitative) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | Not Applicable |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.1% | Not Applicable |
| Limit of Detection (LOD) | ~0.02% | ~0.005% | ~0.03% | Not Applicable |
Detailed Experimental Protocols
Robust and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for each of the discussed analytical techniques, adapted for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the desired enantiomer of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® AD-H or similar).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: The resolution between the two enantiomer peaks should be greater than 2.0.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR provides a primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Internal Standard: A high-purity, certified reference material with a known ¹⁹F NMR signal that does not overlap with the analyte signals (e.g., 4-fluoroanisole).[1]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or Acetone-d₆).
-
Sample Preparation:
-
Accurately weigh about 20-30 mg of this compound into a clean vial.
-
Accurately weigh about 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of fluorine atoms, and the weights of the analyte and the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Identification
FTIR is a rapid and non-destructive technique used for the identification of the compound by confirming the presence of key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small amount of the sample can be analyzed directly as a thin film on a KBr disc or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Interpretation: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic bands to observe include:
-
O-H stretching (broad band around 3300 cm⁻¹)
-
C-H stretching (aromatic and aliphatic)
-
C=N and C=C stretching from the pyridine ring (around 1600-1400 cm⁻¹)
-
C-F stretching (strong bands in the 1300-1000 cm⁻¹ region)
-
C-O stretching (around 1100 cm⁻¹)
-
Quality Control Workflow
A comprehensive quality control strategy for this compound involves a multi-faceted approach, integrating several analytical techniques to ensure all quality aspects are met.
Conclusion
The quality control of this compound requires a combination of analytical techniques to provide a complete picture of its identity, purity, and impurity profile. While FTIR serves as a rapid identification tool, qNMR offers a precise and accurate method for assay determination. Chiral HPLC is indispensable for ensuring the correct enantiomeric form, and GC-MS provides a sensitive method for detecting and identifying volatile impurities. By implementing a robust quality control strategy that incorporates these methods, researchers and manufacturers can ensure the consistent quality and suitability of this vital pharmaceutical intermediate for its intended use.
References
A Comparative Guide to the Biological Activities of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, attributable to the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of selected pyridine derivatives, supported by experimental data. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.
Anticancer Activity of Pyridine-Urea Derivatives
A novel series of pyridine-urea derivatives has demonstrated significant anticancer potential, particularly against breast cancer. The following data summarizes their in vitro activity against the MCF-7 human breast cancer cell line and their inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Data Presentation: Anticancer and VEGFR-2 Inhibitory Activities
| Compound ID | Structure | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 8e | 1-(4-chlorophenyl)-3-(5-(trifluoromethyl)pyridin-2-yl)urea | 0.22 | 3.93 |
| 8n | 1-(4-bromophenyl)-3-(5-(trifluoromethyl)pyridin-2-yl)urea | 1.88 | Not Reported |
| 8b | 1-(4-methoxyphenyl)-3-(5-(trifluoromethyl)pyridin-2-yl)urea | Not Reported | 5.0 |
| Doxorubicin | (Standard) | 1.93 | Not Applicable |
| Sorafenib | (Standard) | 4.50 | Not Reported |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that compound 8e exhibits the most potent anticancer activity against MCF-7 cells, with an IC₅₀ value significantly lower than the standard chemotherapeutic drug, Doxorubicin.[1][2] Furthermore, its ability to inhibit VEGFR-2 suggests that its anticancer effect may be, at least in part, due to the disruption of tumor angiogenesis.[1][2]
Signaling Pathway: VEGFR-2 in Cancer
The following diagram illustrates the signaling pathway of VEGFR-2, a critical pathway in angiogenesis that is targeted by the described pyridine-urea derivatives.
Caption: VEGFR-2 signaling pathway in cancer angiogenesis.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-urea derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.
VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
IC₅₀ Calculation: The IC₅₀ values are determined from the inhibition curves.
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives have also been extensively studied for their antimicrobial properties. A series of novel pyridine derivatives containing an imidazo[2,1-b][1][3][4]thiadiazole moiety has shown promising activity against a range of bacterial and fungal pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 17d | 2-((6-(4-fluorophenyl)-2-methylimidazo[2,1-b][1][3][4]thiadiazol-5-yl)methyl)pyridine | 0.5 | 1 | 8 |
| 17a | 2-((2-methyl-6-phenylimidazo[2,1-b][1][3][4]thiadiazol-5-yl)methyl)pyridine | 1 | 2 | 8 |
| Gatifloxacin | (Standard) | 1 | 0.5 | Not Applicable |
| Fluconazole | (Standard) | Not Applicable | Not Applicable | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Compound 17d demonstrated superior antibacterial activity against S. aureus compared to the standard antibiotic Gatifloxacin.[1] Both compounds 17a and 17d showed antifungal activity against C. albicans comparable to the standard antifungal agent Fluconazole.[1]
Experimental Workflow: Antimicrobial Activity Testing
The following diagram outlines the general workflow for determining the antimicrobial activity of the pyridine derivatives.
Caption: General workflow for antimicrobial susceptibility testing.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Reagents: Prepare serial twofold dilutions of the pyridine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Pyridine Derivatives
Certain pyridine derivatives have also been shown to possess anti-inflammatory properties. A comparative study of pyridine and pyrimidine derivatives revealed that some pyridine compounds can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Data Presentation: Anti-inflammatory Activity
| Compound ID | Structure | NO Production Inhibition (%) | IC₅₀ (µM) |
| 7a | 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 65.48 | 76.6 |
| 7f | 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 51.19 | 96.8 |
| L-NMMA | (Standard) | Not Reported | 25.3 |
NO (Nitric Oxide) is a signaling molecule involved in inflammation. L-NMMA is a known inhibitor of nitric oxide synthase.
Compounds 7a and 7f demonstrated significant inhibition of NO production, with compound 7a being the more potent of the two.[5] The study suggests that these compounds may exert their anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS).[5]
Signaling Pathway: COX-2 and iNOS in Inflammation
The following diagram depicts the interconnected signaling pathways of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), both of which are key mediators of the inflammatory response.
Caption: Simplified COX-2 and iNOS inflammatory pathways.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the pyridine derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.
Inhibition of Protein Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of substances by their ability to inhibit the heat-induced denaturation of protein.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control solution.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Pyridine-Ethanol Based Ligand Complexes: A Guide for Researchers
A comprehensive review of the coordination chemistry of pyridine-alkanol ligands, offering insights into the structural effects of fluorination through comparative analysis.
For Immediate Release
As the quest for novel therapeutic agents and catalysts accelerates, a deep understanding of the structural intricacies of metal-ligand complexes is paramount. This guide provides a comparative structural analysis of metal complexes involving pyridine-ethanol type ligands. While crystallographic data for complexes of 2,2,2-Trifluoro-1-pyridin-2-ylethanol are not publicly available, this document offers a valuable comparison with its non-fluorinated analogue, 1-pyridin-2-ylethanol, and other related pyridine-alkanol ligands. This analysis serves as a predictive tool for researchers, scientists, and drug development professionals, shedding light on the potential structural and electronic impacts of trifluoromethyl substitution.
Introduction to Pyridine-Alkanol Ligands in Coordination Chemistry
Pyridine-alkanol ligands are a versatile class of compounds in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Their ability to act as bidentate or monodentate ligands, coordinating through the pyridine nitrogen and the hydroxyl oxygen, allows for the formation of diverse molecular architectures. The introduction of a trifluoromethyl group, as in this compound, is expected to significantly modulate the ligand's electronic and steric properties, thereby influencing the structure, stability, and reactivity of its metal complexes.
Comparative Crystallographic Data
To infer the structural characteristics of this compound complexes, a comparative analysis of crystallographic data from analogous non-fluorinated pyridine-alkanol complexes is presented below. The data highlights the common coordination modes and geometries observed for these types of ligands.
| Complex | Metal Ion | Ligand | Coordination Geometry | Key Bond Distances (Å) | Reference |
| [CoCl2(1a)2] | Co(II) | 1-(2-pyridyl)carboranylalcohol | Octahedral | Co-N: ~2.1-2.2, Co-O: ~2.1-2.2 | [1] |
| [Cu(sac)2(mpy)2] | Cu(II) | 2-pyridylmethanol (mpy) | Distorted Octahedral | N/A | [2] |
| [Hg2(sac)4(mpy)2] | Hg(II) | 2-pyridylmethanol (mpy) | Distorted Polymeric | Hg-N: ~2.09-2.11 | [2] |
| [(C7H9NO2)CuCl2] | Cu(II) | 2,6-dimethanolpyridine | Square Pyramidal | N/A | [3] |
| [(C7H10NO2)CdCl3]n | Cd(II) | 2,6-dimethanolpyridine | Octahedral | N/A | [3] |
N/A: Data not available in the provided search results.
Discussion of Structural Features and the Influence of Fluorination
The presented data for non-fluorinated pyridine-alkanol ligands consistently demonstrate a preference for chelation through the pyridine nitrogen and the hydroxyl oxygen, forming stable five- or six-membered rings with the metal center.[1][2] The coordination geometry is highly dependent on the metal ion and the stoichiometry of the complex, ranging from octahedral to square pyramidal.[1][3]
The introduction of a trifluoromethyl group in this compound is anticipated to induce several key changes:
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group will increase the acidity of the hydroxyl proton, potentially leading to easier deprotonation and the formation of alkoxide complexes. It would also decrease the basicity of the pyridine nitrogen, which might affect the strength of the metal-nitrogen bond.
-
Steric Effects: The bulky CF3 group could influence the packing of the complexes in the solid state and may favor lower coordination numbers or distorted geometries to accommodate its size.
-
Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which could lead to the formation of unique supramolecular architectures.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of metal complexes with pyridine-alkanol ligands, extracted from the cited literature.
Synthesis of [CoCl2(1a)2] (A Representative Pyridine-Carboranylalcohol Complex)
Complexes of the type [CoCl2(LOH)2] were synthesized by mixing ethanol or acetone solutions of the pyridine-based carboranylalcohol ligands with CoCl2·6H2O in a 2:1 molar ratio under aerobic conditions. The formation of the complexes was indicated by a rapid color change in the solution. The resulting solid complexes were isolated in high yields.[1]
Synthesis of Copper(I) Complex with Pyridine
A warm solution of 1.88 g (0.024 moles) of pyridine in 5 ml of ethanol was prepared and heated for 5 minutes. To this, a solution of 0.098 g of CuCl in 20 ml of dry ethanol was added. The mixture was refluxed for 2 hours, stirred for 10 minutes, and then allowed to cool overnight at room temperature to form the complex. The product was filtered and recrystallized from ethanol.[4]
Visualizing Experimental Workflows and Relationships
To illustrate the general processes and relationships in the study of these complexes, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and structural characterization of pyridine-alkanol metal complexes.
Caption: Key factors influencing the final structure of metal complexes with pyridine-alkanol ligands.
Conclusion
While direct structural data for this compound complexes remains elusive, this guide provides a robust comparative framework based on analogous non-fluorinated ligands. The presented data and analyses offer valuable predictive insights into the coordination chemistry of this fluorinated ligand, highlighting the expected influence of the trifluoromethyl group on the structural and electronic properties of its metal complexes. This information is intended to aid researchers in the rational design of novel molecules for applications in drug development and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
Safety Operating Guide
Safe Disposal of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Procedural Guide
For Immediate Reference: Treat 2,2,2-Trifluoro-1-pyridin-2-ylethanol as a hazardous waste with unknown toxicity. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach combining the known hazards of its structural analogs—2,2,2-Trifluoroethanol and 2-Pyridineethanol—is essential. This substance should be considered flammable, toxic, and an eye irritant.
This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the best available safety information for structurally related compounds and general principles of laboratory chemical waste management.
Key Hazard Assessment from Structural Analogs
| Hazard Class | Inferred from | Potential Hazard |
| Flammability | 2,2,2-Trifluoroethanol | Flammable or combustible liquid.[1][2] |
| Toxicity | 2,2,2-Trifluoroethanol | Toxic if swallowed or inhaled.[1][2][3] |
| Eye Damage | 2,2,2-Trifluoroethanol | Causes serious eye damage.[1][3] |
| Reproductive/Organ Toxicity | 2,2,2-Trifluoroethanol | May damage fertility or organs through prolonged exposure.[1][2] |
| Incompatibility | 2,2,2-Trifluoroethanol, 2-Pyridineethanol | Strong oxidizing agents, strong acids, strong bases, and metals.[1][4] |
Immediate Safety and Handling Protocols
Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, >0.11 mm thickness, with a breakthrough time of >480 minutes. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[1] |
| Lab Coat | Flame-retardant lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if there is a risk of inhalation. |
Spill Management:
In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The proper disposal of this compound requires its classification as a hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, leak-proof, and sealable container.
-
The container must be compatible with organic solvents and clearly labeled as "Hazardous Waste: this compound".
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about the compound, including its name, CAS number (107040-75-5), and a summary of its inferred hazards.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a guide and is not a substitute for the official procedures and regulations of your institution. Always consult with your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 2,2,2-Trifluoro-1-pyridin-2-ylethanol
Essential Safety and Handling Guide for 2,2,2-Trifluoro-1-pyridin-2-ylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound (CAS RN: 107040-75-5). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is compiled from safety data for structurally similar compounds, namely 2,2,2-Trifluoroethanol and various pyridine derivatives, as well as general chemical safety principles. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity"[1].
Hazard Identification and Precautionary Measures
Based on available data for this compound and its structural analogs, this compound is expected to have the following hazard classifications[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning [1]. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling[1][2]. Do not eat, drink, or smoke when using this product[2].
Personal Protective Equipment (PPE)
Appropriate PPE is your primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Weighing | Chemical safety goggles with side-shields. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for pyridine compounds[3]. | Fully-buttoned lab coat. | Work in a certified chemical fume hood. |
| Transferring Solutions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant suit or apron and boots. | A full-face respirator may be necessary for large spills[3]. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 50 feet) of the work area[3].
Handling Procedures:
-
Before starting any work, review this safety guide and any available chemical safety information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area in the chemical fume hood, ensuring it is clean and uncluttered.
-
When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[3].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), and bases[3].
-
The storage area should be designated for flammable materials[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Collect all waste, including unused material, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent materials), in a designated and clearly labeled hazardous waste container[4].
-
The container must be compatible with the chemical, sealable, and airtight[3].
-
Do not mix this waste with other incompatible waste streams[4].
Disposal Method:
-
Waste disposal must be carried out in accordance with all local, state, and federal regulations.
-
Common disposal methods for similar compounds include rotary kiln or liquid injection incineration[5].
-
When the waste container is full, complete a chemical collection request form for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand[4].
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal[3].
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spill (outside a fume hood):
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[3][6]. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[6]. Remove any contaminated clothing while under a safety shower[3]. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air immediately[3][6]. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[7]. Rinse the mouth with water. Seek immediate medical attention[3][7].
Visual Safety Protocols
The following diagrams provide a visual representation of the key safety and logistical procedures for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision-making flowchart for emergency response to spills and personal exposure.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. PYRIDINE [training.itcilo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
